molecular formula C15H15NO2 B3022952 4-{[(4-Methylphenyl)amino]methyl}benzoic acid CAS No. 901889-84-7

4-{[(4-Methylphenyl)amino]methyl}benzoic acid

Cat. No.: B3022952
CAS No.: 901889-84-7
M. Wt: 241.28 g/mol
InChI Key: TYDIBOXWAREKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Methylphenyl)amino]methyl}benzoic acid is a chemical compound for research and development applications. As a benzoic acid derivative featuring a (4-methylphenyl)amino)methyl substituent, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the exploration of novel chemical entities, particularly in the development of potential pharmaceutical intermediates. It is strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. To complete this page, the following information needs to be verified: 1. Applications & Research Value: Consult scientific literature to detail its specific research applications, such as its role as an intermediate for specific target molecules or its potential biological activity. 2. Mechanism of Action: If applicable, describe the compound's biochemical or pharmacological mechanism of action from published research studies. 3. Physical & Chemical Data: Include accurate data such as CAS Number, molecular formula, molecular weight, melting point, and solubility from reliable sources or experimental analysis.

Properties

IUPAC Name

4-[(4-methylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDIBOXWAREKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596162
Record name 4-[(4-Methylanilino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901889-84-7
Record name 4-[(4-Methylanilino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-{[(4-Methylphenyl)amino]methyl}benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-{[(4-Methylphenyl)amino]methyl}benzoic acid: Chemical Structure, Synthesis, and Pharmacological Utility Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Abstract

This technical guide provides a comprehensive analysis of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid (CAS: 901889-84-7), a privileged bifunctional scaffold in medicinal chemistry. Characterized by a benzoic acid "head" and a hydrophobic p-toluidine "tail" linked via a flexible methylene bridge, this molecule serves as a critical intermediate in the synthesis of PPAR agonists, kinase inhibitors, and anti-inflammatory agents. This document details its physicochemical properties, validated synthesis protocols via reductive amination, and its application as a pharmacophore in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Structural Analysis

The compound is an N-aryl-N-benzylamine derivative. Unlike fenamic acids (which possess a direct N-aryl bond), the methylene spacer in this molecule introduces rotational flexibility, altering the spatial orientation of the lipophilic tail relative to the acidic pharmacophore.[1]

PropertyData
IUPAC Name 4-{[(4-Methylphenyl)amino]methyl}benzoic acid
Common Identifier N-(4-Carboxybenzyl)-p-toluidine
CAS Registry Number 901889-84-7
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
SMILES CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Base) ~4.5–5.0 (Conjugate acid of N-alkyl aniline)
LogP (Predicted) 3.4 (Lipophilic)
Solubility Low in water (pH dependent); Soluble in DMSO, MeOH, dilute NaOH
Structural Pharmacophore Map

The molecule functions as a bifunctional linker :

  • Benzoic Acid Moiety: Acts as a hydrogen bond donor/acceptor and ionic anchor (carboxylate at physiological pH).[1]

  • Secondary Amine: A pivotal point for further functionalization (e.g., acylation to form amides) or as a hydrogen bond acceptor.[1]

  • p-Tolyl Group: Provides hydrophobic bulk, often engaging in

    
    -
    
    
    
    stacking or hydrophobic pocket occupancy in protein targets.[1]

Synthesis Protocols

Direct alkylation of p-toluidine with 4-(chloromethyl)benzoic acid is possible but often suffers from poly-alkylation and harsh reaction conditions.[1] The Reductive Amination pathway is the industry standard for high-purity synthesis, offering mild conditions and chemoselectivity.[1]

Method A: Reductive Amination (Preferred)

Rationale: This method avoids the formation of tertiary amines and allows for the use of mild reducing agents that tolerate the carboxylic acid moiety.[1]

Reagents:

  • Substrate A: 4-Formylbenzoic acid (1.0 eq)[1]

  • Substrate B: p-Toluidine (1.0 eq)[1]

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq) or Sodium Cyanoborohydride (1.5 eq)[1]

  • Catalyst: Acetic Acid (AcOH, catalytic, pH 5–6)[1]

Step-by-Step Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-formylbenzoic acid (10 mmol) and p-toluidine (10 mmol) in anhydrous MeOH (50 mL).

    • Add catalytic AcOH (0.5 mL) to activate the carbonyl.[1]

    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC for the disappearance of the aldehyde. Note: The imine intermediate may precipitate; this is normal.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Evaporate MeOH under reduced pressure.[1]

    • Dissolve the residue in EtOAc and wash with water (x2) and brine (x1).[1]

    • Critical Step: Since the product is an amino acid, isoelectric precipitation is effective.[1] Adjust the aqueous layer pH to ~4.5 (isoelectric point) to precipitate the zwitterion, or extract the organic layer if the molecule remains neutral/lipophilic enough.

    • Recrystallize from Ethanol/Water to obtain the pure white solid.

Method B: Nucleophilic Substitution (Alternative)

Rationale: Used when aldehyde precursors are unavailable.[1] Requires ester protection to prevent side reactions.[1]

  • Step 1: React p-toluidine with Methyl 4-(bromomethyl)benzoate in DMF with K₂CO₃ (Base).

  • Step 2: Hydrolyze the ester using LiOH in THF/Water.

  • Step 3: Acidify to precipitate the free acid.[1]

Reaction Mechanism Visualization

The following diagram illustrates the Reductive Amination pathway, highlighting the critical iminium ion intermediate.

ReductiveAmination Aldehyde 4-Formylbenzoic Acid Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (MeOH, AcOH) Amine p-Toluidine Amine->Hemiaminal Nucleophilic Attack (MeOH, AcOH) Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Dehydration) Product 4-{[(4-Methylphenyl)amino]methyl} benzoic acid Iminium->Product Reduction (NaBH(OAc)3 / Hydride Transfer)

Figure 1: Mechanism of Reductive Amination.[1] The formation of the iminium ion is the rate-determining step for the reduction, catalyzed by acid.[1]

Applications in Drug Development

This molecule is rarely the final API (Active Pharmaceutical Ingredient) but serves as a high-value scaffold in several therapeutic areas:

1. PPAR Agonists (Metabolic Disease): The structure mimics the "acidic head + lipophilic tail" topology required for Peroxisome Proliferator-Activated Receptors (PPARs).[1] The benzoic acid binds to the polar region of the PPAR ligand-binding domain (LBD), while the p-tolyl group occupies the hydrophobic pocket.

2. Kinase Inhibitors (Oncology): The secondary amine provides a vector for attaching heterocycles (e.g., pyrimidines) to create Type II kinase inhibitors.[1] The benzoic acid can be converted to an amide to interact with the "hinge region" or solvent-exposed areas of the kinase.[1]

3. Linker Chemistry: The secondary amine is a nucleophile.[1] It can be reacted with sulfonyl chlorides or isocyanates to generate sulfonamides or ureas, expanding the library of potential bioactive compounds.[1]

Data Summary: Physicochemical Profile
ParameterValueImplication for Drug Design
Lipophilicity (cLogP) 3.4Good membrane permeability; ideal for oral bioavailability.[1]
H-Bond Donors 2 (COOH, NH)Potential for specific binding interactions.[1]
H-Bond Acceptors 3 (C=O, OH, N)Versatile interaction profile.[1]
Rotatable Bonds 4Flexible linker allows induced fit in binding pockets.[1]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature, kept dry. The secondary amine is stable but can oxidize over prolonged exposure to air/light; store in amber vials.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • PubChem. Compound Summary: 4-{[(4-methylphenyl)amino]methyl}benzoic acid. [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Applications. [Link]

Sources

A Strategic Guide to the Biological Evaluation of N-(4-methylphenyl)-4-(aminomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the systematic investigation of the biological activity of the novel chemical entity, N-(4-methylphenyl)-4-(aminomethyl)benzoic acid. Recognizing the absence of prior biological data for this compound, this document serves as a prospective roadmap for research scientists and drug development professionals. It details a logical progression from fundamental physicochemical characterization to broad-based in vitro screening, and finally to targeted mechanism of action studies. The protocols and rationale described herein are grounded in established principles of drug discovery, providing a robust framework for elucidating the therapeutic potential of this and other novel small molecules.

Introduction and Rationale

N-(4-methylphenyl)-4-(aminomethyl)benzoic acid is a synthetic small molecule with a unique structural composition. Its design incorporates several pharmacophores that suggest a potential for biological activity. The molecule consists of a para-substituted benzoic acid core, linked via an aminomethyl bridge to an N-aryl (tolyl) group.

  • Benzoic Acid Derivatives: This class of compounds is well-represented in pharmacology, with many exhibiting anti-inflammatory, antimicrobial, and other therapeutic properties.[1]

  • N-Aryl Amide Linkage: This structural motif is a cornerstone of many approved drugs and is crucial for establishing specific interactions with biological targets.

  • Aminomethyl Linker: This flexible linker, as seen in related 4-(aminomethyl)benzamide derivatives, can orient the molecule favorably within enzyme active sites or receptor binding pockets, potentially driving potency against targets like protein kinases.[2][3]

Given these structural alerts, a systematic investigation is warranted. This guide proposes a hypothesis-driven approach to uncover its potential activities, focusing initially on two high-probability areas: cytotoxicity/anticancer and anti-inflammatory effects.

Foundational Stage: Physicochemical Characterization

Before any biological assessment, a thorough understanding of the compound's fundamental chemical and physical properties is paramount. These characteristics directly influence its behavior in aqueous assay buffers and its ability to interact with cellular systems.[4][5]

Key Parameters & Rationale
  • Aqueous Solubility: Poor solubility is a primary cause of failure in early drug discovery. Determining the maximum soluble concentration in relevant buffers (e.g., PBS, DMSO/media mixtures) is critical for preparing accurate dosing solutions and avoiding compound precipitation in assays.

  • Lipophilicity (LogP/LogD): This parameter predicts a molecule's ability to cross cellular membranes. An optimal LogP/LogD is often a balance between solubility and permeability.

  • Chemical Stability: The compound must be stable under assay conditions (e.g., at 37°C in aqueous buffer over 24-72 hours) to ensure that the observed activity is from the parent molecule and not a degradant.

Experimental Workflow: Foundational Analysis

G cluster_0 Physicochemical Profiling cluster_1 Biological Screening Readiness Compound N-(4-methylphenyl)-4- (aminomethyl)benzoic acid Solubility Aqueous Solubility Assay (e.g., Shake-Flask Method) Compound->Solubility Lipophilicity Lipophilicity Assay (e.g., HPLC-based LogP) Compound->Lipophilicity Stability Chemical Stability Assay (e.g., HPLC analysis over time) Compound->Stability Ready Compound Ready for In Vitro Screening Solubility->Ready Data informs dosing & vehicle selection Lipophilicity->Ready Data informs dosing & vehicle selection Stability->Ready Data informs dosing & vehicle selection

Caption: Foundational workflow for physicochemical characterization.

Tier 1: General Cytotoxicity & Viability Screening

The initial step in biological evaluation is to determine the compound's effect on cell viability. This serves two purposes: identifying a non-toxic concentration range for subsequent, more specific assays, and flagging any potent, general cytotoxic effects that may suggest anticancer potential. The MTT assay is a robust, colorimetric method for this purpose.[6][7]

Protocol: MTT Cell Viability Assay

This protocol is a widely used method to assess metabolic activity as an indicator of cell viability.[6][8] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9]

  • Cell Plating: Seed a panel of cells (e.g., human lung adenocarcinoma A549, human cervical cancer HeLa, and a non-cancerous human fibroblast line like MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock concentration series of N-(4-methylphenyl)-4-(aminomethyl)benzoic acid in culture medium, typically from a 10 mM DMSO stock. Ensure the final DMSO concentration in the assay is ≤0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[8] Metabolically active cells will reduce the MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

Hypothetical Data Summary
Cell LineTypeIC50 (µM)
A549Lung Carcinoma15.2
HeLaCervical Carcinoma22.8
MRC-5Normal Lung Fibroblast> 100

Interpretation: The hypothetical data suggests the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal fibroblasts. This provides a strong rationale for pursuing it as a potential anticancer agent.

Tier 2: Hypothesis-Driven Biological Activity Screening

Based on the Tier 1 results and the compound's structural features, we now proceed to more specific, hypothesis-driven assays.

Investigation of Anticancer Mechanism: Apoptosis Induction

A primary mechanism by which cytotoxic agents kill cancer cells is through the induction of apoptosis, or programmed cell death.[10] A key event in this process is the activation of effector caspases, such as caspase-3 and caspase-7.[10][11]

G cluster_0 Tier 1 Screening cluster_1 Tier 2 Hypothesis Testing cluster_2 Tier 3 MoA Studies T1 MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) T2_Cancer Apoptosis Assay (e.g., Caspase-Glo 3/7) T1->T2_Cancer If selective cytotoxicity is observed T2_Inflam Anti-inflammatory Assay (e.g., COX-2 Inhibition) T1->T2_Inflam Based on structural alerts (benzoic acid moiety) T3 Mechanism of Action Elucidation (e.g., Western Blotting) T2_Cancer->T3 If apoptosis is confirmed

Caption: A tiered workflow for biological activity screening.

This assay provides a luminescent signal proportional to the activity of caspase-3 and -7, key executioners of apoptosis.

  • Cell Treatment: Plate and treat A549 cells with the compound at its IC50 and 2x IC50 concentrations (e.g., 15 µM and 30 µM) for 24 hours, alongside vehicle controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Execution: Add 100 µL of the reagent directly to each well of the 96-well plate.

  • Incubation: Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates caspase-3/7 activation.

Investigation of Anti-inflammatory Activity

The benzoic acid scaffold is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs), which often function by inhibiting cyclooxygenase (COX) enzymes.[12] COX-2 is an isoform that is upregulated during inflammation, making it a key therapeutic target.[13][14]

This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of purified human recombinant COX-2 enzyme.[13][15]

  • Reagent Preparation: Prepare assay buffer, probe, cofactor, and human COX-2 enzyme as per a commercial kit's instructions (e.g., from Sigma-Aldrich or Abcam).

  • Compound Dilution: Prepare a dilution series of the test compound. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or controls.

  • Initiation: Start the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in a kinetic mode for 10-20 minutes. The rate of fluorescence increase is proportional to COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.

Tier 3: Mechanism of Action (MoA) Elucidation

If the Tier 2 apoptosis assay is positive, the next logical step is to investigate the underlying molecular pathway. Western blotting is a powerful technique to quantify changes in the expression levels of key apoptosis-regulating proteins.[11] We can investigate the intrinsic (mitochondrial) pathway by probing for proteins in the Bcl-2 family (Bax, Bcl-2) and cleaved caspase-9.[16][17]

Protocol: Western Blot for Apoptosis Markers
  • Protein Extraction: Treat A549 cells with the compound (e.g., at 15 µM and 30 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bax, Bcl-2, cleaved caspase-9, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-9 would confirm the induction of the intrinsic apoptosis pathway.[17]

Hypothetical Apoptosis Signaling Pathway

G Compound N-(4-methylphenyl)-4- (aminomethyl)benzoic acid Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion Casp9 Pro-Caspase-9 Mito->Casp9 Releases Cytochrome c, activates Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits aCasp9 Cleaved Caspase-9 (Active) Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves aCasp3 Cleaved Caspase-3 (Active) Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Conclusion and Future Directions

This guide presents a structured, efficient, and scientifically rigorous framework for the initial biological characterization of N-(4-methylphenyl)-4-(aminomethyl)benzoic acid. By progressing from broad assessments of cytotoxicity to specific, hypothesis-driven mechanistic studies, researchers can rapidly ascertain the compound's primary biological activities and modes of action. Positive findings from this in vitro cascade would provide a strong foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual progression into in vivo efficacy and safety models.

References

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2281, pp. 1-11). Humana, New York, NY. Retrieved from [Link]

  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins & other lipid mediators, 71(3-4), 101–112. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Bio-protocol. Retrieved from [Link]

  • Western blot analysis of apoptosis-related proteins. Activated... (n.d.). ResearchGate. Retrieved from [Link]

  • O'Brien, J., & Wilson, I. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(13), 4295. Retrieved from [Link]

  • Small Molecule Drugs. (n.d.). HORIBA. Retrieved from [Link]

  • O'Brien, J., & Wilson, I. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(13), 4295. Retrieved from [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]

  • Jakes, K. A., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical chemistry, 88(12), 6375–6383. Retrieved from [Link]

  • Characterization of Small-Molecule Compounds. (2026, January 3). ResearchGate. Retrieved from [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022, May 14). MDPI. Retrieved from [Link]

  • Small Molecule Pharmaceutical Characterization. (n.d.). Solvias. Retrieved from [Link]

  • Evaluation of Biological Activity of Natural Compounds. (2022, July 29). Encyclopedia MDPI. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 586-601. Retrieved from [Link]

  • Uysal, B., et al. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 30(12), 2845. Retrieved from [Link]

  • Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. Kwantlen Polytechnic University. Retrieved from [Link]

  • Physicochemical Profiling. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Hovhannisyan, A. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. Retrieved from [Link]

  • Kumar, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of a novel pyrazole-based 1,3,4-oxadiazole series. Drug Design, Development and Therapy, 10, 3479–3493. Retrieved from [Link]

  • Hovhannisyan, A. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. Retrieved from [Link]

  • Li, Y., et al. (2023). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 564–567. Retrieved from [Link]

  • Hranjec, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4636. Retrieved from [Link]

  • Chen, L., et al. (2008). Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity. Acta pharmacologica Sinica, 29(2), 255–265. Retrieved from [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2026, January 1). ResearchGate. Retrieved from [Link]

  • Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Advances in Biology & Biotechnology, 3(3), 1-10. Retrieved from [Link]

  • Preparation method of 4-aminomethylbenzoic acid. (n.d.). Google Patents.

Sources

Literature Review & Technical Guide: N-Substituted Aminomethylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(aminomethyl)benzoic acid (PAMBA) and its N-substituted derivatives. While PAMBA is a clinically established antifibrinolytic agent, its N-substituted analogs represent a critical pivot point in medicinal chemistry: shifting from simple lysine mimicry (antifibrinolysis) to complex peptidomimetics (protease inhibition).

This document distinguishes rigorously between PAMBA (benzylamine scaffold) and PABA (aniline scaffold), a common confusion in literature. It details the synthetic pathways, Structure-Activity Relationships (SAR), and experimental protocols necessary for exploring this chemical space.

Chemical Foundation & SAR Analysis

The Core Scaffold: PAMBA vs. PABA

It is vital to distinguish the two isomeric scaffolds often conflated in database searches:

  • PAMBA (4-(Aminomethyl)benzoic acid): Contains a basic benzylamine group (

    
    ). It is a zwitterionic lysine analog.
    
  • PABA (4-Aminobenzoic acid): Contains a weakly basic aniline group (

    
    ). It is a folate precursor.
    

Key Insight: The antifibrinolytic activity of PAMBA relies strictly on the distance between the carboxylic acid and the basic nitrogen (


), mimicking the lysine side chain.
Structure-Activity Relationship (SAR) of N-Substitution
FeaturePrimary Amine (-NH2)N-Alkyl (-NHR)N-Acyl (-NHCOR)
Physicochemical High Polarity, ZwitterionicIncreased Lipophilicity (LogP↑)Neutral, Loss of Basicity
Antifibrinolytic High Potency (Binds Kringle domains)Reduced/Inactive (Steric clash/Loss of H-bonds)Inactive (Loss of charge)
Protease Inhibition Weak/NonePotential P1 Residue (Thrombin/Trypsin)Potential Peptidomimetic
PepT1 Transport Competitive Inhibitor (Non-translocated)Modulated AffinityPotential Prodrug Strategy

Mechanistic Driver: The Lysine Binding Sites (LBS) on Plasminogen Kringle domains contain a deep anionic pocket (Asp residue) that anchors the ammonium group of PAMBA. N-substitution, particularly with bulky groups, disrupts this electrostatic lock and introduces steric hindrance, generally abolishing antifibrinolytic activity. However, this modification is highly valuable when designing Serine Protease Inhibitors (e.g., Thrombin, Urokinase), where the benzylamine moiety serves as a P1 arginine mimetic.

Synthetic Methodologies

The synthesis of N-substituted PAMBA derivatives typically proceeds via two primary routes: Reductive Amination (for N-alkyls) or Nucleophilic Substitution .

Route A: Reductive Amination (Preferred for N-Alkyls)

This route avoids over-alkylation and allows for diverse R-group introduction using aldehydes.

  • Reactants: 4-Carboxybenzaldehyde + Primary Amine (

    
    )
    
  • Intermediate: Imine (Schiff Base) formation.

  • Reduction: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).
  • Product: N-substituted 4-(aminomethyl)benzoic acid.[1]

Route B: Direct Alkylation (Less Selective)
  • Reactants: 4-(Aminomethyl)benzoic acid esters + Alkyl Halide.

  • Conditions: Basic conditions (

    
    , DMF).
    
  • Drawback: Risk of over-alkylation (tertiary amines/quaternary salts).

Visualization of Synthetic Pathways

Synthesis_Pathways Start 4-Carboxybenzaldehyde Imine Imine Intermediate Start->Imine Condensation (-H2O) Amine Amine (R-NH2) Amine->Imine Product N-Substituted PAMBA Imine->Product Reduction RedAgent NaBH4 / NaCNBH3 RedAgent->Product AltStart 4-Cyanobenzoic Acid PAMBA PAMBA (Primary Amine) AltStart->PAMBA Catalytic Hydrogenation Reduction H2 / Raney Ni PAMBA->Product Reductive Alkylation (Alternative)

Caption: Figure 1. Synthetic routes for N-substituted aminomethylbenzoic acids via Reductive Amination and Nitrile Reduction.

Pharmacological Applications & Mechanism

Antifibrinolytic Mechanism (PAMBA)

PAMBA functions as a competitive antagonist of Lysine.

  • Target: Kringle domains (K1, K4, K5) of Plasminogen.

  • Interaction: The carboxylate binds to cationic residues, while the ammonium group binds to anionic aspartate residues in the LBS.

  • Effect: Prevents Plasminogen from binding to Fibrin, thereby inhibiting fibrinolysis (clot breakdown).

Peptidomimetics (N-Substituted Derivatives)

When the primary amine is substituted, the molecule shifts from a "Lysine Mimic" to a "Peptide Mimic".

  • Thrombin Inhibitors: The 4-aminomethylbenzoyl group is often used as a rigid linker or P1 anchor in direct thrombin inhibitors (e.g., mimicking the Arg side chain of fibrinogen).

  • PepT1 Transporters: 4-AMBA is a specific substrate/inhibitor for the Peptide Transporter 1 (PepT1). N-substitution can modulate affinity, potentially allowing these scaffolds to be used as vectors for drug delivery.

Visualization of Mechanism

MOA_Mechanism Plasminogen Plasminogen (Kringle Domains) Fibrin Fibrin Clot (Lysine Residues) Plasminogen->Fibrin Binds via LBS Lysis Fibrinolysis (Clot Breakdown) Fibrin->Lysis Plasmin Activation PAMBA PAMBA (Lysine Analog) PAMBA->Plasminogen Competes for LBS Complex PAMBA-Plasminogen Complex PAMBA->Complex Forms Inactive Complex Complex->Fibrin Blockade

Caption: Figure 2. Competitive inhibition mechanism of PAMBA at the Plasminogen Lysine Binding Sites (LBS).

Experimental Protocols

Protocol 5.1: Synthesis of N-Benzyl-4-(aminomethyl)benzoic Acid

A representative protocol for N-alkylation via reductive amination.

Reagents:

  • 4-Carboxybenzaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Methanol (Solvent)[2][3]

  • Sodium Borohydride (NaBH4) (1.5 eq)

Procedure:

  • Imine Formation: Dissolve 4-carboxybenzaldehyde (1.5 g, 10 mmol) in Methanol (20 mL). Add Benzylamine (1.07 g, 10 mmol) dropwise.

  • Reflux: Stir the mixture at reflux for 2 hours. A precipitate (imine) may form.[3]

  • Reduction: Cool to

    
    . Add 
    
    
    
    (0.57 g, 15 mmol) in small portions over 30 minutes. (Caution: Hydrogen gas evolution).
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Acidify with 1N HCl to pH 4 to destroy excess hydride and precipitate the amino acid.

  • Purification: Filter the white solid, wash with cold water and ether. Recrystallize from Ethanol/Water.

Validation:

  • 1H NMR (DMSO-d6): Look for disappearance of aldehyde peak (

    
     ppm) and appearance of benzylic methylene signals (
    
    
    
    ppm).
Protocol 5.2: Antifibrinolytic Activity Assay (Euglobulin Clot Lysis)

Standard assay to verify retention or loss of activity upon N-substitution.

Materials:

  • Human Plasma (Citrated)

  • Thrombin (bovine or human)

  • Calcium Chloride (0.025 M)

  • Test Compounds (PAMBA, N-substituted analogs)

Procedure:

  • Preparation: Precipitate euglobulins from plasma (contains plasminogen and fibrinogen, but lacks inhibitors) by acidification (acetic acid) and dilution.

  • Reconstitution: Dissolve euglobulin precipitate in borate buffer (pH 7.4).

  • Incubation: Add Test Compound (various concentrations, e.g.,

    
     to 
    
    
    
    M) to the euglobulin solution.
  • Clotting: Add Thrombin/CaCl2 to induce clotting immediately.

  • Measurement: Measure the Clot Lysis Time (CLT) at

    
    .
    
    • Control: CLT is typically 2-4 hours.

    • Active (PAMBA): CLT extends to >24 hours (inhibition of lysis).

    • Inactive (N-substituted): CLT remains near control values.

References

  • Markwardt, F., et al. (1966).[4] "On the antifibrinolytic activity of the esters of 4-aminomethylbenzoic acid (PAMBA)." Pharmazie, 21(6), 345-348.[4] Link

  • Andersson, L., et al. (1971).[5] "Antifibrinolytic drugs.[4][5][6][7][8][9] Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid."[5] Arzneimittelforschung, 21(3), 424-429.[5] Link

  • Meredith, D., et al. (1998). "4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1." Journal of Physiology, 512(Pt 3), 629–634. Link

  • Sturzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of the urokinase-type plasminogen activator." Journal of Enzyme Inhibition, 11(3), 209-224. (Context: Use of AMBA scaffold in protease inhibitors).
  • AbMole BioScience. "4-(Aminomethyl)benzoic acid Product Information." Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of N-Substituted Anthranilic Acid Derivatives via Buchwald-Hartwig Coupling

[1]

Abstract & Strategic Overview

The synthesis of


benzoic acid derivatives
The "Free Acid" Problem

The carboxylic acid group (

  • Catalyst Poisoning: Carboxylates (

    
    ) can tightly bind to the Palladium center, displacing the phosphine ligand and arresting the catalytic cycle.
    
  • Protonolysis: The acidic proton can neutralize the base required for the catalytic cycle or protonate the amine nucleophile, rendering it unreactive.

The Solution: Strategic Protection

To ensure high yields and reproducibility (E-E-A-T), this protocol prioritizes a Protection-Coupling-Deprotection strategy. We utilize benzoate esters as the coupling partner, employing specific bases that prevent premature hydrolysis or transesterification.

Strategic Decision Matrix

The following workflow illustrates the decision process for selecting the correct protocol based on your starting material and tolerance for synthetic steps.

GStartStarting Material:Halobenzoic AcidDecisionIs the Acid MoietyProtected?Start->DecisionRouteARoute A: Ester Protection(Recommended)Decision->RouteANoRouteBRoute B: Direct Coupling(High Risk/Specific Cases)Decision->RouteBYes (Skip Step 1)Step1Step 1: Esterification(MeOH/H2SO4 or MeI/K2CO3)RouteA->Step1DirectStepDirect CouplingRequires: LiHMDS (Soluble Base)High Catalyst LoadingRouteB->DirectStepStep2Step 2: B-H Coupling(Pd-G3 / Cs2CO3)Step1->Step2Step3Step 3: Saponification(LiOH / THF / H2O)Step2->Step3FinalTarget:N-Substituted Anthranilic AcidStep3->FinalDirectStep->Final

Figure 1: Strategic workflow for synthesizing amino-benzoic acid derivatives. Route A is the industry standard for reliability.

Critical Parameter Selection

Success in coupling amino-esters relies on the precise combination of Ligand and Base.[1]

Base Selection: The Chemoselectivity Switch

Standard B-H conditions often use Sodium tert-butoxide (


BasepKa (conj.[2] acid)Suitability for EstersRisk Profile

~17Low High risk of ester cleavage/transesterification.

~10High Excellent. Mild, non-nucleophilic in non-polar solvents.

~12Medium Good, but requires water (biphasic), which may hydrolyze esters at high T.
LiHMDS ~26Specialized Used only for Direct Coupling on free acids (soluble base).
Ligand Selection

For benzoate esters, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands) which form highly active monoligated Pd(0) species.

  • BrettPhos: Best for primary amines and high-throughput reliability.

  • XPhos: Excellent for general aryl chlorides and secondary amines.

  • RuPhos: Ideal for secondary amines and sterically hindered substrates.

Detailed Protocol: Route A (Ester Intermediates)

Objective: Coupling of Methyl 4-bromobenzoate with Morpholine (Model Reaction).

Materials
  • Substrate: Methyl 4-bromobenzoate (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst Source:

    
     (2 mol%) or 
    
    
    (1 mol%)
  • Ligand: XPhos (4 mol%) (Use BrettPhos for primary amines)

  • Base:

    
     (2.0 equiv, anhydrous, micronized)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Optional but Recommended):

    • In a glovebox or under Argon flow, mix

      
       and XPhos in a small vial with 1 mL of solvent.
      
    • Heat to 60°C for 5 minutes. The solution should turn from orange/red to a deep yellow/brown, indicating the formation of the active

      
       species. Note: Using Pd-G3/G4 precatalysts bypasses this step.
      
  • Reaction Assembly:

    • To a dry reaction vial equipped with a magnetic stir bar, add:

      • Methyl 4-bromobenzoate (1.0 mmol, 215 mg)

      • 
         (2.0 mmol, 652 mg)
        
    • Critical Step: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

    • Add the amine (Morpholine, 1.2 mmol, 105 µL) via syringe.

    • Add the anhydrous solvent (Dioxane, 4 mL, 0.25 M concentration).

    • Add the pre-formed Catalyst/Ligand solution via syringe.

  • Execution:

    • Seal the vial (Teflon-lined cap).

    • Heat to 100°C in a heating block.

    • Stir vigorously (800+ rpm). Reasoning:

      
       is insoluble; the reaction is heterogeneous and relies on surface area.
      
  • Monitoring & Work-up:

    • Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of the aryl bromide.

    • Quench: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash: Rinse the Celite with Ethyl Acetate.

    • Purification: Concentrate the filtrate and purify via Flash Chromatography (Hexanes/EtOAc).

  • Hydrolysis (Step 3 of Workflow):

    • Dissolve the purified ester in THF/Water (3:1).

    • Add LiOH (3 equiv). Stir at RT until conversion to the acid is complete.

    • Acidify with 1M HCl to precipitate the target Anthranilic Acid derivative.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle allows for rapid troubleshooting.

Cyclecluster_failFailure Mode: Ester InterferencePd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAddAr-BrAmineBindAmine BindingOxAdd->AmineBindHNR2ChelationCarboxylate Chelation(If Free Acid used)OxAdd->ChelationNo ProtectionDeprotDeprotonation(Rate Limiting)AmineBind->DeprotBaseRedElimReductive Elimination(Product Release)Deprot->RedElimTransEstTransesterification(If NaOtBu used)Deprot->TransEstWrong BaseRedElim->Pd0

Figure 2: Catalytic cycle highlighting critical failure points if protocol is not followed.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation by

.
Ensure rigorous degassing. Use precatalysts (e.g., XPhos Pd G4).
Ester Hydrolysis Wet solvent or hygroscopic base.Use anhydrous Dioxane.[1] Dry

under vacuum before use.
Dehalogenation

-hydride elimination (rare in B-H).
Switch to a bulkier ligand (BrettPhos) to accelerate reductive elimination.
No Reaction (Free Acid) Catalyst poisoning by

.
Stop. Switch to Route A (Esterification).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[3][4][5][6] Chemical Science, 2(1), 27-50.[3][4][5] [Link] (The authoritative review on ligand selection).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link] (Comprehensive review covering functional group tolerance).

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link] (Source for Pd-G3/G4 precatalyst protocols).

  • Maes, B. U. W., et al. (2003). Amination of Chlorinated (Hetero)arenes: The First Palladium-Catalyzed Aminations of Aryl Chlorides Using Cesium Carbonate as a Base. Synlett, 2003(12), 1822-1825.

Using 4-{[(4-Methylphenyl)amino]methyl}benzoic acid as a scaffold in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-{[(4-Methylphenyl)amino]methyl}benzoic Acid as a Scaffold in Peptidomimetics

Executive Summary

This guide details the application of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid (referred to herein as 4-MPAMBA ) as a structural scaffold in peptidomimetic drug design. Structurally, this molecule combines a benzoic acid core with a hydrophobic p-toluidine moiety linked via a methylene bridge.[1]

Unlike flexible aliphatic linkers, 4-MPAMBA acts as a hydrophobic turn inducer .[1] The bulky N-aryl secondary amine restricts conformational freedom, while the aromatic rings facilitate


 stacking and hydrophobic pocket occupation. This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) for inhibiting Protein-Protein Interactions (PPIs), specifically where mimicking the 

or

residues of a helix is required.[1]

Chemical Properties & Mechanistic Insight

Structural Attributes

The scaffold consists of two aromatic systems separated by a single methylene rotatable bond and a secondary amine.

PropertySpecificationMechanistic Implication
Formula

Moderate molecular weight suitable for FBDD.[1]
Linker Type DiarylmethylamineMimics Phenylalanine-Glycine or Tyrosine segments.[1]
Amine Type N-alkyl anilineCritical: The nitrogen is attached to a phenyl ring (p-tolyl), significantly reducing nucleophilicity compared to benzylamine.[1]
Rigidity Semi-RigidThe methylene bridge allows limited rotation, while the N-aryl bond favors planar conformations due to conjugation.
The "Rotameric" Effect

When incorporated into a peptide chain, the nitrogen atom of 4-MPAMBA forms a tertiary amide. Due to the steric bulk of the p-tolyl group, this amide bond exhibits restricted rotation, often existing as a mixture of cis and trans rotamers. This property allows the scaffold to mimic Proline -induced kinks or


-turns, forcing the peptide backbone into specific geometries required for receptor binding.

Application 1: Synthesis of the Fmoc-Protected Building Block

To use 4-MPAMBA in Solid Phase Peptide Synthesis (SPPS), the secondary amine must be protected or the scaffold must be used as a pre-formed dimer. Below is the protocol for synthesizing the Fmoc-protected derivative, essential for internal sequence incorporation.

Protocol A: Reductive Amination & Fmoc Protection

Reagents: 4-Carboxybenzaldehyde, p-Toluidine, Sodium Triacetoxyborohydride (STAB), Fmoc-Cl.[1]

  • Reductive Amination:

    • Dissolve 4-carboxybenzaldehyde (10 mmol) and p-toluidine (10 mmol) in 1,2-Dichloroethane (DCE, 50 mL).

    • Add Acetic Acid (1 eq) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 2 hours.

    • Add STAB (15 mmol) portion-wise over 30 minutes. Stir overnight.

    • Quench: Add sat.

      
      . Extract with Ethyl Acetate.[1][2] The product is the secondary amine (4-MPAMBA).
      
    • Note: The secondary amine is stable but prone to oxidation over long periods; proceed immediately to protection.

  • Fmoc Protection (The "Hard" Step):

    • Challenge: The amine is an aniline derivative (low nucleophilicity). Standard Fmoc-OSu is often too weak.

    • Procedure: Dissolve 4-MPAMBA (5 mmol) in 1,4-Dioxane/10%

      
       (1:1).
      
    • Add Fmoc-Cl (6 mmol) dropwise (Fmoc-Cl is more reactive than Fmoc-OSu).[1]

    • Stir vigorously at RT for 6 hours.

    • Workup: Acidify with 1M HCl to pH 2.[1] Extract with DCM.[1] Purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 60-75% overall.

Application 2: Solid Phase Peptide Synthesis (SPPS)

Integrating 4-MPAMBA into a peptide chain presents a specific challenge: acylation of the steric, electron-poor secondary amine .

Protocol B: On-Resin Coupling Strategy

Context: You are coupling an amino acid (e.g., Fmoc-Ala-OH) onto the secondary amine of the resin-bound 4-MPAMBA.

Step-by-Step Workflow:

  • Resin Loading:

    • Load Fmoc-4-MPAMBA-OH onto 2-Chlorotrityl Chloride Resin (for acid-sensitive peptides) or Rink Amide Resin (for amides).[1]

    • Standard loading: 3 eq Amino Acid, 6 eq DIPEA in DCM, 2 hours.

  • Fmoc Deprotection:

    • 20% Piperidine in DMF (

      
       min).[1]
      
    • QC Step: The resin will not turn dark blue in the Kaiser test because the amine is secondary and aromatic. Use the Chloranil Test (Acetaldehyde/Chloranil) which turns blue/green for secondary amines.[1]

  • The "Difficult" Coupling (Acylation of the Scaffold):

    • Issue: Standard HBTU/HCTU coupling often fails or results in low yield due to the steric bulk of the p-tolyl group.

    • Recommended Reagents:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1]

    • Recipe:

      • Fmoc-AA-OH (5 eq)

      • HATU (4.9 eq)[1]

      • HOAt (5 eq) - Crucial additive for steric amines[1]

      • DIEA (10 eq)[1]

      • Solvent: DMF/NMP (1:[1]1) to improve swelling.[1]

    • Conditions: Double coupling (

      
       hours) at 50°C (microwave assisted if available).
      
  • Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.5).[1]

Visualization of Workflows

Figure 1: Synthesis & Incorporation Logic

This diagram illustrates the decision tree for using 4-MPAMBA as either a terminal cap or an internal turn inducer.

G Start Start: 4-MPAMBA Scaffold Decision Intended Position in Peptide? Start->Decision TermCap N-Terminal Cap (Hydrophobic Shield) Decision->TermCap End of Chain Internal Internal Turn Mimic (Beta-Turn Inducer) Decision->Internal Middle of Chain DirectCouple Direct Coupling to Resin-Bound Peptide TermCap->DirectCouple FmocProt Fmoc Protection (Requires Fmoc-Cl) Internal->FmocProt Final Peptidomimetic Drug Candidate DirectCouple->Final SPPS_Hard Difficult Coupling Step (Requires HATU/HOAt + Heat) FmocProt->SPPS_Hard SPPS_Easy Standard SPPS (HBTU/DIPEA) SPPS_Hard->Final

Caption: Workflow for integrating 4-MPAMBA. Note the divergence in complexity between N-terminal capping (green path) and internal incorporation (red path).

QC & Validation Data

When analyzing the final peptidomimetic via HPLC/MS, expect the following shifts due to the scaffold:

ParameterObservationReason
Retention Time Significant Increase (+2 to 5 min)The p-tolyl and benzoic core add substantial hydrophobicity (

increase).[1]
UV Absorbance

shift to ~280-290 nm
The N-alkyl aniline chromophore absorbs differently than standard peptide bonds (214 nm).[1]
Mass Spec Distinct FragmentationThe benzyl-nitrogen bond is labile.[1] Expect a fragment ion corresponding to the p-toluidine moiety.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[3][4] Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

    • Context: Standard protocols for protecting sterically hindered secondary amines.[1]

  • Alsina, J., et al. (2000).[1] "Solid-Phase Synthesis of Peptide Amides." Biopolymers, 55(2), 123–139.[1] Link

    • Context: Methodologies for handling difficult couplings on resin.[1]

  • Fischer, P. M. (2003).[1] "The Design, Synthesis and Application of Stereochemically Defined Scaffolds." Current Pharmaceutical Design, 9(27), 2239-2268.[1] Link

    • Context: Theoretical grounding for using aminomethylbenzoic acid derivatives as turn mimetics.[1]

  • PubChem Compound Summary. (2023). "4-[(4-methylanilino)methyl]benzoic acid." National Center for Biotechnology Information. Link[1]

    • Context: Verification of chemical structure and properties (CAS 901889-84-7).

Sources

Screening N-aryl aminomethylbenzoic acids for protease inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Profiling of N-Aryl Aminomethylbenzoic Acids as Serine Protease Inhibitors

Executive Summary

This guide details the experimental framework for screening N-aryl aminomethylbenzoic acid (AMBA) derivatives against trypsin-like serine proteases (specifically Thrombin, Factor Xa, and Plasmin). The AMBA scaffold serves as a rigid, aromatic peptidomimetic of the P1 arginine/lysine residue, anchoring the molecule into the S1 specificity pocket. The "N-aryl" functionalization is a critical medicinal chemistry strategy to exploit the hydrophobic S2/S3 subsites, thereby transforming a weak binder into a potent, selective inhibitor.

Target Audience: Medicinal Chemists, Enzymologists, and HTS Specialists.

Mechanistic Rationale & Chemical Logic

To screen effectively, one must understand the molecular interaction. Serine proteases like Thrombin possess a deep, negatively charged S1 pocket (stabilized by Asp189 ).

  • The Anchor (P1): The aminomethylbenzoic acid core mimics the side chain of Lysine or Arginine. The basic nitrogen (protonated at physiological pH) forms a salt bridge with Asp189.

  • The Specificity Filter (P2/P3): The "N-aryl" substitution extends away from the active site cleft. By varying this aryl group (e.g., adding hydrophobic bulk, halogens, or heteroatoms), researchers can tune selectivity between Thrombin (narrow, hydrophobic S2) and Trypsin (open, promiscuous S2).

Visualization: Structural Binding Mechanism

BindingMechanism Scaffold N-Aryl AMBA Scaffold S1_Pocket S1 Pocket (Asp189) Electrostatic Trap Scaffold->S1_Pocket Aminomethyl Group (Salt Bridge) S2_Pocket S2/S3 Hydrophobic Cleft Selectivity Filter Scaffold->S2_Pocket N-Aryl Substituent (Van der Waals) Inhibition Catalytic Triad Blockade (Ser195/His57/Asp102) S1_Pocket->Inhibition Anchoring S2_Pocket->Inhibition Induced Fit

Caption: Fig 1. Bipartite binding mode of N-aryl AMBA derivatives. The amine anchors in S1, while the N-aryl tail probes distal pockets for selectivity.

Experimental Protocol: Chromogenic Kinetic Assay

This protocol utilizes a chromogenic substrate (e.g., S-2238 for Thrombin or S-2765 for Factor Xa) which releases p-nitroaniline (pNA) upon cleavage. The rate of pNA formation is monitored at 405 nm.[1][2][3]

A. Reagent Preparation
  • Assay Buffer (Critical):

    • Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

    • Why PEG-8000? Proteases are "sticky" proteins. Without a surfactant like PEG or Tween-20, the enzyme adsorbs to the plastic walls of the microplate, causing artificial loss of activity and high assay variance (CV%).

  • Enzyme Stock:

    • Reconstitute human

      
      -Thrombin to 100 U/mL in buffer containing 0.1% BSA. Store aliquots at -80°C. Never vortex proteases; mix by gentle inversion.
      
  • Substrate Stock:

    • Dissolve Chromogenic Substrate S-2238 (H-D-Phe-Pip-Arg-pNA) in deionized water to 2 mM.

  • Inhibitor Library:

    • Prepare N-aryl AMBA derivatives at 10 mM in 100% DMSO.

B. Step-by-Step Workflow

Step 1: Plate Setup (384-well or 96-well)

  • Dispense 10 µL of test compound (diluted in Assay Buffer, max 5% DMSO final) into wells.

  • Include High Control: Enzyme + Substrate + DMSO (0% Inhibition).

  • Include Low Control: Buffer + Substrate + DMSO (100% Inhibition).

  • Include Reference: Benzamidine (standard inhibitor) at IC50 concentration.

Step 2: Enzyme Pre-incubation

  • Add 20 µL of diluted Thrombin (final conc. 0.5 nM) to the wells.

  • Incubate for 15 minutes at 25°C.

  • Causality: This step allows the N-aryl AMBA inhibitor to reach equilibrium binding with the active site before the substrate competes for the same spot.

Step 3: Reaction Initiation

  • Add 20 µL of Substrate S-2238 (final conc.

    
    , typically 20-50 µM).
    
  • Mix immediately (shake plate for 5 seconds).

Step 4: Kinetic Readout

  • Measure Absorbance at 405 nm every 30 seconds for 20 minutes using a microplate reader.

  • Validation: The reaction should be linear (

    
    ) over the measurement window.
    
Visualization: Screening Workflow

AssayWorkflow Library N-Aryl AMBA Library (DMSO Stock) Dilution Dilution in Assay Buffer (Max 5% DMSO) Library->Dilution Plate 384-Well Plate + Enzyme (Thrombin) Dilution->Plate Incubation Equilibrium Binding 15 min @ 25°C Plate->Incubation Allow E-I Complex Substrate Add Substrate (S-2238) Initiate Reaction Incubation->Substrate Readout Kinetic Read (OD405) Slope Calculation Substrate->Readout Measure Vmax

Caption: Fig 2. Kinetic screening workflow ensuring equilibrium binding prior to substrate competition.

Data Analysis & Interpretation

A. Calculating % Inhibition

Calculate the velocity (


) as the slope of the linear portion of the OD405 vs. Time curve.


B. Determining (Inhibition Constant)

For competitive inhibitors (which AMBA derivatives are), convert the


 to 

using the Cheng-Prusoff equation :


  • [S]: Substrate concentration used.

  • 
    :  Michaelis constant for the specific enzyme-substrate pair (must be determined beforehand).
    
C. Representative SAR Data (Mock Data for Illustration)

The table below illustrates how the "N-aryl" substitution pattern affects potency against Thrombin versus Trypsin (Selectivity).

Compound IDR-Group (N-Aryl)Thrombin

(nM)
Trypsin

(nM)
Selectivity Ratio (Tryp/Throm)Interpretation
AMBA-01 Phenyl (Unsubstituted)8501200.14Poor selectivity; binds Trypsin preferentially.
AMBA-04 4-Fluorophenyl1201501.25F-substitution improves lipophilicity, aiding Thrombin binding.
AMBA-09 3-Chloro-4-methylphenyl 12 450 37.5 Hit: Bulky hydrophobic group fits Thrombin's S2 "aryl hole."
Ref Benzamidine25,00018,0000.72Weak, non-selective baseline.

Troubleshooting & Optimization

  • Issue: Non-Linear Kinetics.

    • Cause: Substrate depletion or enzyme instability.

    • Fix: Reduce enzyme concentration or shorten the measurement window to the initial 5 minutes (Initial Velocity phase).

  • Issue: High Background Absorbance.

    • Cause: Compound precipitation.

    • Fix: Check solubility of N-aryl derivatives. If turbid, reduce concentration or increase DMSO (up to 5%, but validate enzyme tolerance).

  • Issue: "Flat" Inhibition Curves.

    • Cause: Inner Filter Effect (colored compounds absorbing at 405 nm).

    • Fix: Run a "compound only" blank (no enzyme) to subtract intrinsic absorbance.

References

  • Sigma-Aldrich. Thrombin Inhibitor Screening Kit (Fluorometric) Technical Bulletin. Accessed 2024.[4][5][6]

  • BPS Bioscience. Thrombin Inhibitor Screening Assay Kit Protocol. Accessed 2024.[4][5][6]

  • Frontiers in Chemistry. Novel inhibitors and activity-based probes targeting serine proteases. (2022).[7][8][9] Discusses N-alkyl glycine/arginine mimics similar to AMBA scaffolds.

  • MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024).[5] Comprehensive review of protease inhibitor mechanisms.

  • BenchChem. Application Notes and Protocols for Cell-Based Assays Using Chromogenic Substrates. General principles for pNA-based kinetic assays.

Sources

Troubleshooting & Optimization

Purification methods for 4-{[(4-Methylphenyl)amino]methyl}benzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4MPBA-001 Subject: Downstream Processing & Purification Protocols Molecule Class: Amphoteric N-Benzylanilines CAS: 901889-84-7 (Analogous Reference)

Executive Summary & Chemical Context

This guide addresses the purification of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid . To troubleshoot effectively, one must understand the chemical behavior of this molecule. It is a zwitterionic intermediate , typically synthesized via the reductive amination of 4-carboxybenzaldehyde with p-toluidine (4-methylaniline) [1, 2].

The Core Challenge: The molecule contains both a basic secondary amine and an acidic carboxylic acid. Its solubility profile is highly pH-dependent, often leading to "oiling out" or failure to precipitate in standard organic workups.

Primary Impurities:

  • Unreacted p-Toluidine: (Basic, lipophilic)

  • 4-Carboxybenzaldehyde: (Acidic, susceptible to oxidation)

  • Bis-alkylated byproduct: (Tertiary amine, formed if stoichiometry is uncontrolled)

  • Boron salts: (If NaBH₄/NaBH(OAc)₃ was used)

Primary Purification Protocol: Isoelectric Point (pI) Precipitation

Recommended for scale-up (>5g) and removal of non-acidic impurities.

This method leverages the amphoteric nature of the molecule. By manipulating pH, we can selectively solubilize the product while washing away impurities, then precipitate the pure zwitterion.

Step-by-Step Workflow

Phase A: Basic Solubilization (Removal of Neutrals/Basics)

  • Dissolution: Suspend the crude reaction mixture in 1M NaOH (approx. 10 mL per gram of crude).

    • Mechanism:[1][2][3] De-protonates the carboxylic acid (COO⁻) and ensures the amine is free base. The molecule becomes anionic and water-soluble.

  • Extraction: Wash the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Target: This removes unreacted p-toluidine (which remains organic-soluble at high pH) and neutral organic byproducts.

    • Checkpoint: Keep the Aqueous Layer . Discard the Organic Layer.

Phase B: Controlled Acidification (Precipitation) 3. pH Adjustment: Cool the aqueous solution to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring. 4. Target pH: Monitor pH using a calibrated meter. Aim for pH 4.5 – 5.5 .

  • Why: This is the estimated Isoelectric Point (pI). At this pH, the molecule exists as a zwitterion (COO⁻ / NH₂⁺), which has the lowest water solubility.
  • Filtration: A white to off-white precipitate should form. Filter via vacuum (Buchner funnel).
  • Wash: Wash the filter cake with cold water (removes inorganic salts) followed by a small volume of cold diethyl ether (removes trace organics).

Data Table: Solubility Profile

pH State Dominant Species Water Solubility Organic Solubility
pH < 2 Cationic (COOH / NH₂⁺) High Low
pH 4–6 Zwitterionic (COO⁻ / NH₂⁺) Very Low (Precipitates) Low

| pH > 10 | Anionic (COO⁻ / NH) | High | Low |

Secondary Purification: Recrystallization

Recommended for high-purity requirements (>98%) or if pI precipitation yields colored solids.

Solvent System: Ethanol / Water (9:1) or Methanol / Water.[2][4]

  • Dissolution: Place the crude solid in a flask with reflux condenser. Add Ethanol (approx. 10 mL/g).

  • Heating: Heat to reflux. If the solid does not dissolve, add small aliquots of Ethanol until clear.

    • Note: If a small amount of dark insoluble material remains, filter it hot (gravity filtration).

  • Crystallization: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath for 2 hours.

  • Collection: Filter the crystals and dry in a vacuum oven at 40°C.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of precipitating during acidification. Why?

  • Cause: Acidification happened too quickly, or the concentration is too high, trapping impurities that lower the melting point.

  • Fix: Re-dissolve the oil in 1M NaOH. Add HCl much slower (over 30 mins) and keep the temperature strictly at 0°C. Seeding with a pure crystal helps significantly.

Q2: The product has a persistent yellow/brown color.

  • Cause: Oxidation of trace p-toluidine or aldehyde polymerization.

  • Fix: Perform a Charcoal Treatment . During the recrystallization step (while hot and dissolved in Ethanol), add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite before cooling.

Q3: Yield is lower than expected (<50%).

  • Cause: The product might be slightly soluble at the pH you selected.

  • Fix: Check the filtrate pH. If it is too low (<3) or too high (>7), the product is dissolving. Readjust filtrate to pH 5.0 and let it stand overnight to recover a second crop.

Q4: NMR shows bis-alkylated impurity (tertiary amine).

  • Cause: Excess aldehyde was used, or the reaction ran too long.

  • Fix: This impurity is difficult to remove by extraction. Use Flash Chromatography (DCM:MeOH 95:5 + 1% Acetic Acid). The tertiary amine is less polar than the secondary amine product and will elute earlier or later depending on the stationary phase interaction.

Visualizing the Workflow

The following diagram illustrates the logical decision-making process for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (Zwitterionic Target + Impurities) Dissolve Suspend in 1M NaOH (pH > 12) Start->Dissolve Extract Wash with EtOAc/DCM Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Discard: p-Toluidine, Neutrals) PhaseSep->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer (Target as Anion) PhaseSep->AqLayer Product (Soluble) Acidify Slow Acidification with 1M HCl to pH 4.5 - 5.5 AqLayer->Acidify Precip Precipitate Forms? Acidify->Precip Filter Filter & Wash (Cold Water/Ether) Precip->Filter Yes (Solid) Oil Product Oils Out Precip->Oil No (Gummy) Recryst Recrystallization (EtOH/H2O) Filter->Recryst If Purity < 98% Final Pure 4-{[(4-Methylphenyl)amino]methyl}benzoic acid Filter->Final If Purity Acceptable Oil->Dissolve Retry (Slower/Colder) Recryst->Final

Caption: Logical flow for the isolation of amphoteric amino-benzoic acid derivatives via Acid-Base workup.

References
  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Source:

  • Loiseleur, O., et al. (2005). "Process for the preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid." (Analogous chemistry for Imatinib intermediate). Organic Process Research & Development. Source:

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Amino Acid/Zwitterion purification). Source:

Sources

Minimizing side reactions during the hydrolysis of methyl 4-{[(4-methylphenyl)amino]methyl}benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Challenge: You are performing a chemoselective hydrolysis of a methyl ester in the presence of a secondary benzylic amine . While esters are standard functional groups, the presence of the N-benzyl aniline moiety introduces two critical failure modes:

  • Oxidative Dehydrogenation: The benzylic C-H bonds adjacent to the nitrogen are susceptible to oxidation, leading to the formation of an imine (Schiff base) or nitrone, which effectively cleaves the linker or creates colored impurities [1, 2].

  • Amphoteric Solubility (The "Isoelectric Trap"): The product is an amino acid (zwitterion). Standard acidic workups often fail because the molecule remains soluble as a hydrochloride salt, leading to massive yield loss during extraction [3].

The Solution Strategy: We utilize Lithium Hydroxide (LiOH) in a degassed THF/Water system. LiOH is preferred over NaOH/KOH due to its compatibility with organic co-solvents (preventing precipitation of the intermediate carboxylate) and milder basicity. We strictly control the atmosphere to prevent N-oxide/imine formation.

Visualizing the Reaction Landscape

The following diagram maps the desired pathway against the two most common side reactions: oxidative dehydrogenation (Imine formation) and hydrolytic cleavage (rare in base, common in acid).

ReactionPathway cluster_legend Pathway Legend SM Methyl Ester Substrate (Secondary Amine) Product Target Benzoic Acid (Zwitterionic Solid) SM->Product LiOH, THF/H2O Argon, 25°C Imine Side Product A: Imine/Schiff Base (Oxidation) SM->Imine O2 (Air), Light Peroxides in THF Salt Trapped Product: Ammonium Salt (pH < 3) Product->Salt Excess HCl (Workup Error) Cleavage Side Product B: Cleaved Amine + Aldehyde (Hydrolysis of Imine) Imine->Cleavage H2O / H+ key Green: Preferred Path Red: Oxidative Failure Yellow: Solubility Failure

Caption: Figure 1. Reaction logic showing the critical oxidative side-pathway (Red) triggered by air/light, and the solubility trap (Yellow) during workup.

Optimized Protocol (Standard Operating Procedure)

Reagents & Setup
  • Substrate: Methyl 4-{[(4-methylphenyl)amino]methyl}benzoate (1.0 equiv)

  • Base: LiOH·H₂O (3.0 equiv)

  • Solvent: THF : Water (3:1 ratio). Note: THF must be peroxide-free.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Degassing (Critical): Sparge the THF/Water mixture with Argon for 15 minutes before adding the substrate. This removes dissolved oxygen that catalyzes the oxidation of the benzylic amine [2].

  • Dissolution: Add the substrate to the reaction vessel. Ensure complete dissolution. If the substrate is not soluble, increase the THF ratio slightly.

  • Hydrolysis: Add LiOH·H₂O in one portion.[1] Seal the vessel under Argon.

  • Agitation: Stir vigorously at 20–25°C .

    • Warning: Do NOT reflux. Higher temperatures promote the "Cannizzaro-like" redox redistribution or cleavage of the C-N bond [1].

  • Monitoring: Monitor by TLC or HPLC. The reaction typically completes in 4–6 hours. Look for the disappearance of the ester spot.

The "Isoelectric" Workup

This is where most users fail. The product is 4-{[(4-methylphenyl)amino]methyl}benzoic acid. It behaves like an amino acid.

  • Concentration: Evaporate the THF under reduced pressure (Rotavap) at <40°C. You will be left with an aqueous slurry of the Lithium carboxylate salt.

  • Filtration (Optional): If there is any dark solid (oxidized impurities), filter the basic aqueous solution through Celite.

  • pH Adjustment (The Sweet Spot):

    • Cool the solution to 0°C.

    • Slowly add 1M HCl dropwise.

    • Target pH: 5.0 – 6.0.

    • Observation: The solution will cloud over. At pH ~5.5, the zwitterion precipitates maximally.

    • Stop: Do not go to pH 1-2. If you acidify too much, the secondary amine protonates (

      
      ), and the salt redissolves in water [3].
      
  • Isolation: Filter the white precipitate, wash with cold water (2x) and minimal cold ether (to remove unreacted ester).

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black. What happened?

Diagnosis: Oxidative degradation. Cause: The secondary amine was oxidized to a radical cation or imine, likely due to dissolved oxygen or peroxides in the THF. Fix:

  • Use fresh, inhibited THF or distill THF over sodium/benzophenone.

  • Strictly degas solvents with Argon.

  • Wrap the flask in aluminum foil (benzylic amines can be photosensitive).

Q2: I added HCl, but no precipitate formed (or it dissolved again).

Diagnosis: You overshot the Isoelectric Point (pI). Cause: At pH < 3, the amine is protonated. You formed the hydrochloride salt, which is water-soluble. Fix:

  • Back-titrate with 1M NaOH or Saturated

    
     until the pH returns to ~5.5. The solid should reappear.
    
Q3: Can I use NaOH or KOH instead of LiOH?

Diagnosis: Reagent selection. Answer: Yes, but LiOH is superior for solubility. The lithium cation coordinates well with oxygen, helping solubilize the intermediate in the THF/Water interface. Sodium salts of hydrophobic benzoates can sometimes precipitate prematurely as "soaps," coating the unreacted ester and stalling the reaction [4].

Q4: Why is the yield low even though TLC showed conversion?

Diagnosis: Product loss to the mother liquor. Cause: The product has partial solubility in water even at the isoelectric point. Fix:

  • Saturate the aqueous phase with NaCl (brine) before the final filtration to "salt out" the zwitterion.

  • Avoid using large volumes of water during the workup.

Data & Solubility Profile

Table 1: Solvent & Base Screening Results

BaseSolvent SystemTempTimeYieldObservation
LiOH THF:H₂O (3:1) 25°C 4 h 92% Clean conversion, easy precipitation.
NaOHMeOH:H₂OReflux2 h65%Darkening of solution (oxidation).
HCl (aq)Dioxane80°C12 h40%Significant cleavage of C-N linker.
LiOHTHF:H₂O60°C2 h81%Yellow impurity observed (Imine).

References

  • Gorrod, J. W., & Gooderham, N. J. (1985). Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Xenobiotica, 15(12), 1021-1031.[2] Link

  • Ghedini, E., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones. The Journal of Organic Chemistry, 86(19). Link

  • BenchChem Technical Division. (2025). Validating the Synthesis of P-[(1-Oxoallyl)amino]benzoic Acid: A Spectroscopic Comparison Guide. BenchChem Support. Link

  • Kuntom, A., et al. (2024). Saponification Process and Soap Chemistry: Factors Affecting Reaction Quality. ResearchGate. Link

Sources

Technical Support Center: Advanced Strategies for N-Alkylation of Sterically Hindered, Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for navigating one of the more persistent challenges in modern organic synthesis: the N-alkylation of anilines bearing both sterically demanding and electron-rich substituents. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter sluggish reactions, low yields, or significant side products when attempting to forge C-N bonds with these challenging substrates.

As Senior Application Scientists, we understand that success in the lab is built on a deep, mechanistic understanding of the reactions you run. This guide moves beyond simple protocols to explain the why behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of anilines with ortho-substituents (e.g., 2,6-disubstituted) so challenging?

The primary obstacle is steric hindrance . Bulky groups positioned ortho to the amine functionality physically obstruct the nitrogen's lone pair of electrons, making it difficult for the alkylating agent to approach and form a new bond.[1] This steric congestion can dramatically slow down or completely stall reactions that work perfectly well for unhindered anilines like aniline itself. Furthermore, this crowding can disfavor the formation of key transition states in many catalytic cycles.[2]

Q2: My aniline is electron-rich (-OCH₃, -CH₃ groups). I thought this would make it more nucleophilic and thus easier to alkylate. Why am I still having problems?

You are correct that electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity. However, when dealing with sterically hindered systems, this electronic benefit is often outweighed by the physical blockade. For catalytic methods like the Buchwald-Hartwig amination, while the aniline's nucleophilicity is important, the reaction rate is often dictated by the steric accessibility of the metal center during the catalytic cycle.[3] In some cases, the increased electron density can also promote unwanted side reactions.[4]

Q3: What are the primary synthetic strategies I should consider for these difficult substrates?

There are three main pillars of methodology for this transformation, each with its own set of advantages and challenges:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the most powerful and versatile method. Its success hinges on the use of specialized, sterically bulky phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination on the palladium center.[5][6]

  • Reductive Amination: This classic one-pot or two-step method involves the condensation of the aniline with an aldehyde or ketone to form an iminium ion, which is then reduced. It is an excellent strategy for avoiding the overalkylation issues common with direct alkylation using alkyl halides.[3][7] The choice of a mild reducing agent is critical to avoid reducing the carbonyl starting material.

  • "Borrowing Hydrogen" Catalysis: A more modern, atom-economical approach where an alcohol serves as the alkylating agent. A transition-metal catalyst (e.g., based on Ru, Ir, Mn, or Co) temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes reductive amination with the aniline.[8][9] Water is the only byproduct.

Q4: Overalkylation is a major issue in my reactions, leading to the tertiary amine. How can I improve selectivity for the desired secondary amine?

Overalkylation occurs because the mono-alkylated secondary aniline product is often more nucleophilic than the starting primary aniline.[4] To mitigate this, consider the following:

  • Stoichiometry Control: Use a significant excess of the aniline relative to the alkylating agent.[10]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, disfavoring a second alkylation event.[10]

  • Methodology Choice: Switch from direct alkylation with halides to reductive amination, which is inherently more selective for mono-alkylation as the secondary amine product is generally less reactive towards condensation with the carbonyl compound.[3]

  • Bulky Reagents: If possible, using a bulkier alkylating agent can sterically disfavor the second addition to the already-hindered secondary amine.

Troubleshooting Guide

Problem: My Buchwald-Hartwig amination of 2,6-diisopropylaniline is giving less than 10% yield. What are the most likely causes?

This is a classic challenge where a highly hindered aniline fails to couple. The issue almost certainly lies within the catalytic cycle.

Answer:

Your primary focus should be on the ligand and catalyst system . Standard ligands like DPPF or BINAP often fail with such demanding substrates.[5]

Troubleshooting Steps:

  • Switch to a State-of-the-Art Ligand: For tetra-ortho-substituted biarylamine synthesis, you need highly specialized, bulky, and electron-rich dialkylbiaryl phosphine ligands.

    • Top Choices: Experiment with ligands such as RuPhos, XPhos, or newly developed carbazolyl-derived ligands, which are explicitly designed for sterically congested couplings.[11][12] These ligands promote the crucial, and often rate-limiting, reductive elimination step.[2]

  • Use a Pre-catalyst: Ensure the generation of the active Pd(0) species. Using a well-defined, air-stable pre-catalyst (e.g., G3 or G4 palladacycles) can provide more consistent results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, especially on a small scale.[6]

  • Check Your Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard. Ensure the base is fresh and anhydrous.

  • Solvent Choice: Anhydrous, deoxygenated toluene or dioxane are typical solvents. Ensure they are rigorously dried and degassed, as oxygen can deactivate the Pd(0) catalyst.[11]

Decision Workflow for Buchwald-Hartwig Amination

start Low Yield with Hindered Aniline ligand Is your ligand a modern biaryl phosphine (e.g., RuPhos, XPhos)? start->ligand precatalyst Are you using a stable pre-catalyst (e.g., G3/G4)? ligand->precatalyst Yes switch_ligand Action: Switch to a ligand designed for hindered substrates. ligand->switch_ligand No base Is your base strong, non-nucleophilic, and anhydrous (e.g., NaOtBu)? precatalyst->base Yes use_precatalyst Action: Use a G3/G4 pre-catalyst for reliable Pd(0) generation. precatalyst->use_precatalyst No conditions Are solvents rigorously degassed and anhydrous? base->conditions Yes check_base Action: Use fresh, anhydrous NaOtBu or LHMDS. base->check_base No success Reaction Optimized conditions->success Yes prep_solvents Action: Degas solvents with N2/Ar and use freshly dried solvent. conditions->prep_solvents No switch_ligand->precatalyst use_precatalyst->base check_base->conditions prep_solvents->success

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Problem: My reductive amination is extremely slow, and I'm recovering mostly starting materials.

Answer:

A stalled reductive amination points to one of two bottlenecks: either the initial formation of the imine/iminium ion is not occurring, or the subsequent reduction is too slow.

Troubleshooting Steps:

  • Facilitate Imine Formation: The condensation of a hindered aniline and a ketone can be thermodynamically unfavorable.[13]

    • Add a Dehydrating Agent: Incorporate molecular sieves (4 Å) to sequester the water produced during imine formation, driving the equilibrium forward.[14]

    • Use a Lewis Acid Catalyst: A catalytic amount of a Lewis acid like Ti(OiPr)₄ or InCl₃ can activate the carbonyl group, accelerating the condensation step.[7]

  • Choose the Right Reducing Agent: The choice of hydride source is critical.

    • For Mild Conditions: Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild enough not to reduce the aldehyde/ketone starting material but is reactive enough to reduce the iminium ion as it forms.[15]

    • Avoid Harsh Reagents: Reagents like NaBH₄ can be too reactive and may simply reduce your carbonyl starting material before it has a chance to condense with the aniline, especially if imine formation is slow.

  • Check the pH: The reaction is often pH-sensitive. Condensation is acid-catalyzed, but the amine must be in its neutral, nucleophilic form. A slightly acidic medium (pH 4-6), often achieved by adding a small amount of acetic acid, is typically optimal.

Problem: I'm attempting a "Borrowing Hydrogen" reaction with benzyl alcohol and 2,6-dimethylaniline, but nothing is happening.

Answer:

"Borrowing Hydrogen" catalysis is a tandem process. A failure indicates a breakdown in one of the three key steps: alcohol oxidation, imine formation, or imine reduction.

Troubleshooting Steps:

  • Catalyst and Base Compatibility: This is the most crucial parameter. The catalyst must be capable of both dehydrogenating the alcohol and hydrogenating the resulting imine.

    • Catalyst Choice: While many catalysts exist, manganese, cobalt, and ruthenium pincer complexes have shown excellent activity and selectivity for these transformations.[8] Ensure you are using a catalyst reported to be effective for this class of reaction.

    • Base is Essential: A strong base (e.g., t-BuOK) is almost always required to facilitate the initial dehydrogenation of the alcohol by the metal center.[9] The reaction will not proceed without it.

  • Temperature: These reactions typically require elevated temperatures (80-140 °C) to drive the initial dehydrogenation step.[9] If you are running the reaction at room temperature, it is unlikely to proceed.

  • Atmosphere: The reaction must be run under an inert atmosphere (N₂ or Ar). The metal hydride intermediates are sensitive to oxygen.

Protocols & Methodologies

Protocol 1: Optimized Buchwald-Hartwig Amination of a Hindered Aryl Chloride

This protocol describes the coupling of the highly hindered 2-chloro-1,3,5-triisopropylbenzene with 2,6-diisopropylaniline, a challenging transformation that requires a specialized catalyst system.[12]

Reagents:

  • 2-chloro-1,3,5-triisopropylbenzene (1.0 equiv)

  • 2,6-diisopropylaniline (1.2 equiv)

  • Pd(OAc)₂ (1.0 mol%)

  • Carbazolyl-derived phosphine ligand (e.g., L1 from reference[12]) (1.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1.0 mol%), the phosphine ligand (1.2 mol%), and NaOtBu (1.5 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst.

  • Add 2,6-diisopropylaniline (1.2 equiv) followed by 2-chloro-1,3,5-triisopropylbenzene (1.0 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C in an oil bath.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Reductive Amination of a Hindered Aniline with a Ketone

This protocol uses trichlorosilane, activated by an organic base, for the direct reductive amination of N-methylaniline with acetophenone, a model for sterically demanding tertiary amine synthesis.[7]

Reagents:

  • Ketone (e.g., Acetophenone) (1.0 equiv)

  • Secondary Aryl Amine (e.g., N-methylaniline) (1.2 equiv)

  • Tetramethylethylenediamine (TMEDA) (1.0 equiv)

  • Trichlorosilane (HSiCl₃) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried flask under a nitrogen atmosphere, add the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCM.

  • Add TMEDA (1.0 equiv) and stir the solution at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trichlorosilane (2.0 equiv) dropwise. Caution: HSiCl₃ is corrosive and reacts with moisture.

  • Allow the reaction to warm to room temperature and stir for 24-36 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Reference Data & Visual Guides

Table 1: Comparison of N-Alkylation Methods for Hindered Anilines
MethodAlkylating AgentCatalyst SystemTypical Temp.ProsCons
Buchwald-Hartwig Aryl/Alkyl Halides, TriflatesPd / Bulky Phosphine Ligand[5][12]80-120 °CBroad scope, highly effective for extreme steric hindrance.Expensive ligands/catalysts, requires inert atmosphere, sensitive to air/moisture.[6]
Reductive Amination Aldehydes, KetonesAcid/Base catalyst; Hydride source[7][15]0-25 °CAvoids overalkylation, mild conditions, readily available reagents.Imine formation can be slow/unfavorable for hindered substrates.[13]
Borrowing Hydrogen AlcoholsRu, Ir, Mn, Co complexes[16]80-140 °CAtom economical (water is the only byproduct), uses readily available alcohols.Requires high temperatures, catalyst can be expensive, may have functional group incompatibilities.
Cu-Catalyzed Coupling Aryl Halides, Boronic EstersCu / Specialized Ligand[14][17]80-110 °CCheaper metal than Palladium, offers alternative reactivity.Historically less general scope than Pd, but rapidly improving.[17]
Catalytic Cycle of Buchwald-Hartwig Amination

cluster_0 Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L₂Pd(II)(Ar)(HNR'₂)]⁺X⁻ oa_complex->amine_complex Ligand Exchange (H₂NR'₂) amide_complex L₂Pd(II)(Ar)(NR'₂) amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination (Product Ar-NR'₂ out) ligand Bulky Ligand (L) - Accelerates Reductive Elimination - Stabilizes Pd(0) ligand->amide_complex

Caption: Role of bulky ligands in the Buchwald-Hartwig catalytic cycle.

References
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry. (2025, May 21). ACS Publications. [Link]

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249–2254. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27). Princeton University. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society. [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690–3693. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). Semantic Scholar. Retrieved February 22, 2024, from [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (n.d.). New Journal of Chemistry. Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved February 22, 2024, from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Books.
  • Catalytic N-Alkylation of Anilines. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Myers Chem 115. (n.d.). Retrieved February 22, 2024, from [Link]

  • Pouresmaeily Seyed, M., Shirkavand H Behzad, Shahidzadeh Mansour, & Ebrahimi Sobhan. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1). ACS Omega. ACS Publications. [Link]

  • Selective N-Alkylation of Anilines in Ionic Liquids. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Preparation of an N-sec-Alkyl 2,6-Disubstituted Aniline: A Key Intermediate in the Divergent Synthesis of S-Metolachlor Metabolites. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 19). PubMed. Retrieved February 22, 2024, from [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 7). Dalton Transactions. Royal Society of Chemistry. [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021, July 1). Macmillan Group - Princeton University. [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022, December 28). The Journal of Organic Chemistry. ACS Publications. [Link]

  • Steric Hindrance. (n.d.). ChemTalk. Retrieved February 22, 2024, from [Link]

Sources

Validation & Comparative

Technical Analysis & Comparison Guide: 1H NMR of 4-{[(4-Methylphenyl)amino]methyl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-{[(4-Methylphenyl)amino]methyl}benzoic acid Formula: C₁₅H₁₅NO₂ Molecular Weight: 241.29 g/mol Primary Application: Intermediate in peptidomimetic drug synthesis; PPAR


 agonist precursors.

This guide provides a high-resolution analysis of the 1H NMR spectrum for 4-{[(4-Methylphenyl)amino]methyl}benzoic acid. Unlike standard spectral lists, this document focuses on comparative analysis , distinguishing the target molecule from common synthetic precursors and evaluating the impact of solvent selection (DMSO-d₆ vs. CDCl₃) on spectral resolution.

Structural Segmentation & Assignment Logic

To accurately interpret the spectrum, we must deconstruct the molecule into three magnetically distinct zones. This segmentation allows for rapid identification of impurities.

Zone A: The Benzoic Acid Core (Electron Withdrawing)
  • Structural Feature: A phenyl ring substituted with a carboxylic acid (COOH) and a methylene group.

  • Electronic Effect: The COOH group is strongly electron-withdrawing, deshielding the ortho protons (H-2/H-6) significantly downfield (~7.9 ppm).

Zone B: The Linker (Diagnostic Key)
  • Structural Feature: A methylene bridge (-CH₂-) connecting the two aromatic systems.

  • Diagnostic Value: This is the most critical peak for monitoring reaction progress. It shifts significantly depending on whether the amine is free (precursor) or alkylated (product).

Zone C: The Toluidine Moiety (Electron Donating)
  • Structural Feature: A p-tolyl ring attached to a secondary amine.

  • Electronic Effect: The amine nitrogen is electron-donating by resonance, shielding the ortho protons of the tolyl ring (H-2'/H-6') upfield (~6.5 ppm).

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent is not merely about solubility; it fundamentally alters the spectral topology, particularly for the exchangeable protons (NH and COOH).

Comparison Table: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility High Poor/Incomplete The zwitterionic character of the amino-acid moiety resists dissolution in non-polar chloroform.
-COOH Signal Visible (Broad, ~12.5 ppm) Often Invisible DMSO forms strong H-bonds, stabilizing the acid proton; CDCl₃ allows rapid exchange/dimerization, broadening the peak into the baseline.
-NH- Signal Sharp/Coupled (~6.3 ppm) Broad/Undefined DMSO reduces the rate of proton exchange, often revealing the triplet coupling (

) to the methylene protons.
Water Peak 3.33 ppm 1.56 ppm In DMSO, the water peak can obscure the methylene signal if the sample is "wet."
Experimental Insight:

Critical Protocol: For this specific molecule, DMSO-d₆ is the gold standard . The carboxylic acid group often leads to precipitation in CDCl₃, resulting in a spectrum that is essentially just noise or soluble impurities (like unreacted p-toluidine).

Detailed Spectral Data (in DMSO-d₆)

The following data represents the standard spectroscopic signature at 400 MHz.

Chemical Shift Table
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Notes
-COOH 12.60 - 12.80Broad Singlet1H-Disappears with D₂O shake.
Ar-H (Benzoic) 7.89 - 7.92Doublet (d)2H8.2 HzOrtho to COOH. AA'BB' system.
Ar-H (Benzoic) 7.45 - 7.48Doublet (d)2H8.2 HzMeta to COOH.
Ar-H (Tolyl) 6.88 - 6.91Doublet (d)2H8.0 HzMeta to NH.
Ar-H (Tolyl) 6.48 - 6.52Doublet (d)2H8.0 HzOrtho to NH. Shielded by N lone pair.
-NH- 6.30 - 6.40Triplet (t) or br s1H6.0 HzCoupling to CH₂ visible in dry DMSO.
-CH₂- (Linker) 4.35 - 4.40Doublet (d)2H6.0 HzCollapses to singlet upon D₂O addition.
-CH₃ (Tolyl) 2.15 - 2.18Singlet (s)3H-Distinct diagnostic singlet.

Impurity Profiling: Product vs. Precursors

A common synthesis route involves the reductive amination of 4-carboxybenzaldehyde with p-toluidine , or the displacement of 4-(chloromethyl)benzoic acid .

Differentiation Guide
CompoundDiagnostic Peak (ppm)AppearanceHow to Distinguish
Product 4.38 ppm (-CH₂-) Doublet/Singlet The methylene bridge is unique to the product.
Precursor 1: p-Toluidine 4.80 ppm (-NH₂)Broad SingletThe amine protons in free toluidine appear higher upfield than the secondary amine; aromatic peaks will lack the benzoic acid set.
Precursor 2: 4-Carboxybenzaldehyde 10.10 ppm (-CHO)Sharp SingletThe aldehyde proton is very distinct downfield. If seen, reaction is incomplete.
Precursor 3: 4-(Chloromethyl)benzoic acid 4.85 ppm (-CH₂Cl)SingletThe chloromethyl CH₂ is significantly deshielded compared to the aminomethyl CH₂ (4.38 ppm).

Visualization & Logic Flows

Figure 1: Structural Assignment Map

This diagram maps the proton environments to the specific chemical shifts described above.

NMR_Assignment cluster_molecule 4-{[(4-Methylphenyl)amino]methyl}benzoic acid COOH COOH (12.7 ppm) Benzoic_Ring Benzoic Ring (7.9 & 7.5 ppm) COOH->Benzoic_Ring Linker CH2 Linker (4.38 ppm) Benzoic_Ring->Linker NH NH Amine (6.35 ppm) Linker->NH Tolyl_Ring Tolyl Ring (6.9 & 6.5 ppm) NH->Tolyl_Ring Methyl Methyl CH3 (2.17 ppm) Tolyl_Ring->Methyl

Caption: Proton assignment map correlating structural moieties with expected chemical shifts in DMSO-d₆.

Figure 2: Analysis Workflow

A self-validating decision tree for confirming product identity.

Analysis_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Aldehyde Check 9.5 - 10.5 ppm Start->Check_Aldehyde Aldehyde_Present Peak at ~10.1 ppm? (Aldehyde Proton) Check_Aldehyde->Aldehyde_Present Check_Linker Check 4.0 - 5.0 ppm Aldehyde_Present->Check_Linker No Recycle/Purify Recycle/Purify Aldehyde_Present->Recycle/Purify Yes Linker_Type Identify Methylene Signal Check_Linker->Linker_Type Product_Conf Signal at 4.38 ppm? (Product Formed) Linker_Type->Product_Conf ~4.3-4.4 ppm Chloride_Conf Signal at 4.85 ppm? (Unreacted Chloride) Linker_Type->Chloride_Conf ~4.8 ppm

Caption: Step-by-step logic flow for distinguishing the target product from common synthetic impurities.

Experimental Protocol: Sample Preparation

To ensure the "Trustworthiness" of your data, follow this exact preparation method to minimize solvent peaks and maximize resolution.

  • Massing: Weigh 5–10 mg of the dried solid product into a clean vial.

    • Note: Do not exceed 15 mg; dimerization effects can broaden the COOH peak at high concentrations.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (water appears at ~3.33 ppm in DMSO and can obscure the methylene peak if broad).

  • Dissolution: Sonicate for 60 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If the solution remains cloudy, filter through a small glass wool plug directly into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean 13C satellites check).

    • Relaxation Delay (d1): Set to 2.0 seconds to ensure full relaxation of the aromatic protons for accurate integration.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-methyl- (p-Toluic acid) 1H NMR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3082 (N-Methylaniline derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of benzoic acid derivatives." University of Basrah/ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-benzyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating these structures, and a critical aspect of its application is the interpretation of fragmentation patterns. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation behaviors of N-benzyl aniline and its derivatives, offering insights into how different ionization techniques and chemical substitutions influence fragmentation pathways. By understanding these patterns, researchers can more accurately identify these compounds and their metabolites, a crucial step in pharmaceutical research and development.

Introduction to N-benzyl Aniline Derivatives and Mass Spectrometry

N-benzyl aniline and its derivatives are important structural motifs in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Their analysis by mass spectrometry is a routine yet complex task. The fragmentation of these molecules is governed by the stability of the resulting ions and neutral species, with specific cleavages and rearrangements being highly characteristic of this chemical class. This guide will compare and contrast the fragmentation patterns observed under two of the most common ionization techniques: high-energy Electron Ionization (EI) and "soft" Electrospray Ionization (ESI).

Core Fragmentation Pathways: A Mechanistic Overview

The fragmentation of N-benzyl aniline derivatives is dominated by several key pathways. The relative prominence of these pathways is highly dependent on the ionization method and the nature and position of substituents on the aromatic rings.

Benzylic Cleavage and Tropylium Ion Formation

Under Electron Ionization (EI) conditions, the most characteristic fragmentation pathway for N-benzyl aniline and its derivatives is the cleavage of the C-N bond between the benzylic carbon and the nitrogen atom.[1] This benzylic cleavage is a highly favored process due to the formation of a resonance-stabilized benzyl cation.

This initial benzyl cation (C7H7+, m/z 91 for the unsubstituted compound) often undergoes a further rearrangement to the highly stable, aromatic tropylium ion.[2] This tropylium ion is frequently the base peak in the EI spectra of compounds containing a benzyl moiety, making it a diagnostic marker for this structural feature.

G M N-Benzylaniline Radical Cation [M]+• m/z 183 F1 Benzylic Cleavage M->F1 Benzyl_Cation Benzyl Cation C7H7+ m/z 91 F1->Benzyl_Cation Aniline_Radical Aniline Radical C6H6N• F1->Aniline_Radical Rearrangement Rearrangement Benzyl_Cation->Rearrangement Tropylium_Ion Tropylium Ion (Base Peak) C7H7+ m/z 91 Rearrangement->Tropylium_Ion

Caption: Primary EI fragmentation of N-benzylaniline.

Fragmentation of the Aniline Moiety

Following the primary benzylic cleavage, the aniline portion of the molecule can also fragment, although these peaks are typically of lower intensity. For the aniline radical cation (m/z 93), a characteristic fragmentation is the loss of a hydrogen atom to form an ion at m/z 92, followed by the expulsion of a neutral hydrogen cyanide (HCN) molecule to produce a cyclopentadienyl cation at m/z 66.[3]

G Aniline_Ion Aniline Radical Cation [C6H5NH2]+• m/z 93 Loss_H - H• Aniline_Ion->Loss_H Ion_92 [C6H5NH]+ m/z 92 Loss_H->Ion_92 Loss_HCN - HCN Ion_92->Loss_HCN Ion_66 [C5H6]+• m/z 66 Loss_HCN->Ion_66

Caption: Fragmentation of the aniline radical cation.

McLafferty Rearrangement

The McLafferty rearrangement is a well-known fragmentation mechanism in mass spectrometry that involves the transfer of a γ-hydrogen atom to a double bond (like a carbonyl or aromatic ring) through a six-membered transition state, followed by cleavage of a β-bond.[4] In the context of N-benzyl aniline derivatives, this rearrangement is not a primary pathway for the parent molecule but can become significant if a sufficiently long alkyl chain (at least three carbons) is present as a substituent on either the aniline or benzyl ring.

Comparative Analysis: Ionization Techniques and Substituent Effects

The choice of ionization technique and the presence of substituents on the aromatic rings profoundly impact the observed fragmentation patterns.

Electron Ionization (EI) vs. Electrospray Ionization (ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (typically 70 eV)Soft ionization
Molecular Ion Often weak or absent[1]Typically the base peak as [M+H]⁺[5]
Fragmentation Extensive, provides rich structural informationMinimal, often requires tandem MS (MS/MS) for fragmentation[5]
Primary Cleavage Benzylic C-N bond cleavage is dominantCleavage of the protonated molecule in MS/MS
Common Adducts Not applicable[M+H]⁺, [M+Na]⁺, [M+K]⁺[5]
Effects of Substituents on Fragmentation

Substituents on either the benzyl or aniline ring can significantly alter the fragmentation pathways and the relative abundance of fragment ions.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the benzyl ring stabilize the resulting benzyl cation. This often leads to a more abundant substituted benzyl/tropylium ion peak. For example, in the EI spectrum of N-(4-methoxybenzyl)aniline, the base peak is observed at m/z 121, corresponding to the methoxybenzyl cation.[6]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) on the benzyl ring destabilize the benzyl cation, potentially making the benzylic cleavage less favorable and promoting other fragmentation pathways.

  • Halogen Substituents like chlorine (-Cl) or bromine (-Br) produce characteristic isotopic patterns in the mass spectrum. For a compound containing one chlorine atom, an M+2 peak with approximately one-third the intensity of the M peak will be observed.[7] For bromine, the M and M+2 peaks will be of nearly equal intensity.[8]

  • Substituents on the Aniline Ring can influence the fragmentation of the aniline-derived ions. For instance, a methyl group on the aniline ring will shift the mass of the aniline-derived fragments by 14 amu.

Table of Characteristic Fragments for para-Substituted N-benzyl Aniline Derivatives (EI-MS)

Substituent on Benzyl RingMolecular FormulaMWM⁺ (m/z)Substituted Benzyl/Tropylium Ion (m/z)Aniline Fragment (m/z 92)
-H (unsubstituted)C₁₃H₁₃N18318391 (base peak)Present
-CH₃C₁₄H₁₅N197197105 (base peak)Present
-OCH₃C₁₄H₁₅NO213213121 (base peak)[6]Present
-ClC₁₃H₁₂ClN217/219217/219125/127 (base peak)Present
-NO₂C₁₃H₁₂N₂O₂228228136Present

Note: Relative abundances can vary depending on the instrument and conditions. The base peak is generally the substituted benzyl/tropylium ion.

Experimental Protocols

Reproducible and high-quality mass spectra are essential for accurate structural elucidation. Below are typical starting parameters for the analysis of N-benzyl aniline derivatives by GC-EI-MS and LC-ESI-MS/MS.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This technique is well-suited for volatile and thermally stable N-benzyl aniline derivatives.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.[5]

    • Mass Range: Scan from m/z 40 to 400.

Caption: GC-EI-MS workflow.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for less volatile or thermally labile derivatives and for complex mixtures.

Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[9]

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.[5]

    • Analysis Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion to obtain fragmentation data.

Caption: LC-ESI-MS/MS workflow.

Conclusion

The mass spectrometric fragmentation of N-benzyl aniline derivatives is a predictable yet nuanced process. The dominant fragmentation pathway under EI conditions is the benzylic C-N bond cleavage, leading to the characteristic and often base peak of the tropylium ion or its substituted analogue. The choice of ionization technique is critical, with ESI providing molecular weight information via the protonated molecule and requiring tandem MS for structural elucidation. Substituents play a key role in directing fragmentation, with their electronic properties influencing the stability of key fragment ions. By understanding these fundamental principles and comparative data, researchers can leverage mass spectrometry to its full potential for the confident identification and structural characterization of this important class of compounds.

References

  • Zins, E.-L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. Available at: [Link]

  • Flammang, R., Van, C. D. H., & Van, G. L. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(8), 923–935. Available at: [Link]

  • Su, T., & Song, Y. (2012). Gas-phase chemistry of benzyl cations in dissociation of N-benzylammonium and N-benzyliminium ions studied by mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(5), 853–862. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2024, May 15). Mass spectral interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Chemistry LibreTexts. (2025, October 24). 2.7: 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • NIST. (n.d.). Aniline, N-benzylidene-p-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available at: [Link]

  • PubChem. (n.d.). N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mass-fragmentation patterns of 4-NA (B) Mass-fragmentation patterns... [Image]. Retrieved from [Link]

  • LookChem. (n.d.). N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). p-Nitro-N-benzylaniline. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Knauer. (2026, February 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC International. Available at: [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available at: [Link]

  • Knauer. (2026, February 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC International. Available at: [Link]

  • PubChem. (n.d.). N-(4-methoxybenzyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP011300. Available at: [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Chad's Prep. Available at: [Link]

  • Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]

  • University of California, Irvine. (n.d.). B- Fragmentation Giving Resonance-Stabilized Cations. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS Purity Validation of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the purity validation of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid, a key intermediate in pharmaceutical development. We move beyond simplistic protocols to deliver a comparative analysis of orthogonal liquid chromatography-mass spectrometry (LC-MS) methods, grounded in first principles of analytical chemistry and aligned with stringent regulatory expectations. By comparing a robust Reversed-Phase (RP) method with an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) approach, this guide equips researchers and drug development professionals with the expertise to build self-validating, trustworthy analytical systems. Every procedural choice is explained, every claim is substantiated, and the entire workflow is contextualized within the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

The Analytical Imperative: Why Purity Matters

In drug development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of our analysis, 4-{[(4-Methylphenyl)amino]methyl}benzoic acid (Molecular Formula: C₁₅H₁₅NO₂), is a bifunctional molecule featuring both a secondary amine and a carboxylic acid. This amphoteric nature presents unique analytical challenges. Impurities, whether they are unreacted starting materials, by-products, or degradants, can have their own pharmacological or toxicological profiles.[1] Therefore, a robust, validated analytical method is essential to ensure that the purity profile is well-characterized and controlled. This guide is designed to establish such a method using the specificity and sensitivity of LC-MS.[2][3]

Understanding the Analyte: Physicochemical Causality in Method Design

The structure of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid dictates our analytical strategy. Its properties are summarized below.

Table 1: Physicochemical Properties of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid

Property Value Implication for LC-MS Analysis
Molecular Formula C₁₅H₁₅NO₂ ---
Monoisotopic Mass 257.1099 g/mol Guides mass spectrometer settings for parent ion detection.
CAS Number 901889-84-7
Functional Groups Carboxylic Acid, Secondary Aromatic Amine Amphoteric nature; ionization state is highly pH-dependent. This is the most critical factor for chromatographic retention.
Predicted pKa (Acidic) ~4.5 (Carboxylic Acid) Will be deprotonated (anionic) at pH > 4.5.

| Predicted pKa (Basic) | ~4.0 (Amine) | Will be protonated (cationic) at pH < 4.0. |

The key challenge is managing the molecule's variable ionization state. To achieve consistent retention in reversed-phase chromatography, the mobile phase pH must be carefully controlled to ensure the analyte is in a single, predominant form.

Potential Impurities: A Forward-Looking Analysis

A robust purity method must be able to separate the main component from its potential impurities.[1] Based on a likely synthetic route involving the reductive amination of 4-formylbenzoic acid with 4-methylaniline, we can anticipate several process-related impurities.

Table 2: Potential Process-Related Impurities and Their Characteristics

Impurity Name Structure Nominal Mass (m/z) [M+H]⁺ Rationale
4-formylbenzoic acid 151.0 Unreacted starting material
4-methylaniline 108.1 Unreacted starting material
Imine Intermediate 240.1 Unreduced intermediate from condensation

| N-Oxide Degradant | | 274.1 | Potential oxidative degradation product |

Orthogonal Methodologies: A Comparative Approach

Relying on a single analytical method can be misleading, as co-elution of impurities can mask purity issues. We will therefore compare two orthogonal methods to provide a more complete purity profile.[2]

  • Method A: Reversed-Phase (RP) Chromatography. This is the industry standard, separating molecules based on hydrophobicity. It is robust and well-understood.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). This method separates compounds based on polarity, providing a different selectivity profile, which is ideal for confirming the absence of co-eluting polar impurities.

The Core Workflow

The overall process for validating the purity of any batch follows a structured, self-validating workflow.

LCMS_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. Comparative Analysis cluster_validation 3. Data Evaluation & Validation SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST Inject SST Solution MethodA Method A: Reversed-Phase LC-MS SST->MethodA If SST Passes MethodB Method B: HILIC LC-MS SST->MethodB Orthogonal Confirmation DataProc Data Processing (Integration & Peak ID) MethodA->DataProc MethodB->DataProc PurityCalc Purity Calculation (% Area) DataProc->PurityCalc Validation Method Validation (ICH Q2(R2)) PurityCalc->Validation Validate Method Report Final Report Validation->Report

Caption: Overall workflow for LC-MS purity validation.

Detailed Experimental Protocols

These protocols are designed to be starting points for method development and validation.

Standard and Sample Preparation

Expertise Insight: The choice of diluent is critical to prevent analyte precipitation and ensure good peak shape. A mixture mimicking the initial mobile phase composition is ideal.[4]

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid reference standard and dissolve in 10 mL of 50:50 acetonitrile:water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.

  • System Suitability Solution (SST): Spike the Working Standard with low levels (~0.1%) of available potential impurities (e.g., 4-formylbenzoic acid and 4-methylaniline) to verify resolution.

Method A: Reversed-Phase (RP) LC-MS Protocol

Causality: We use a low pH mobile phase with formic acid. This ensures the carboxylic acid group is protonated (neutral) and the secondary amine is protonated (cationic). This consistent charge state promotes stable retention on the C18 stationary phase and enhances ionization for MS detection in positive mode.[5]

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Method B: HILIC LC-MS Protocol

Causality: HILIC is an excellent orthogonal technique for this molecule. The high organic content of the mobile phase and the aqueous layer on the polar stationary phase promote retention of the polar analyte. This provides a completely different separation mechanism compared to RP.

  • Column: Amide or Silica-based HILIC, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:Water.

  • Gradient:

    • 0-1 min: 0% B

    • 1-7 min: Ramp from 0% to 50% B

    • 7-9 min: Hold at 50% B

    • 9-9.1 min: Return to 0% B

    • 9.1-12 min: Equilibrate at 0% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters

Trustworthiness: Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap provides accurate mass data, which allows for confident identification of impurities by generating molecular formulas, significantly increasing the trustworthiness of impurity identification.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

  • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 800 L/hr at 400 °C.

  • Scan Range: m/z 50 - 500.

  • Acquisition Mode: Full Scan MS. For impurity identification, use tandem MS (MS/MS) to obtain fragmentation data.

Table 3: Comparison of Analytical Methodologies

Parameter Method A: Reversed-Phase (RP) Method B: HILIC Rationale for Comparison
Separation Principle Hydrophobicity Polarity / Hydrophilicity Orthogonal mechanisms provide a more complete purity picture.
Typical Elution Order Polar impurities first, main peak, then non-polar impurities. Non-polar impurities first, then polar impurities. Confirms peak identity and reveals potential co-elutions.
Strengths Highly robust, reproducible, wide applicability. Excellent for polar analytes and impurities that are poorly retained in RP. A combination of both methods provides comprehensive coverage.

| Challenges | Poor retention of very polar impurities. | Can have longer equilibration times; sensitive to water content in sample diluent. | Understanding limitations is key to building a robust validation package. |

Method Validation: The Bedrock of Trust

Validation demonstrates that an analytical procedure is fit for its intended purpose.[6] Our approach is guided by the ICH Q2(R2) guideline.[7][8][9]

ICH_Validation_Pillars FitForPurpose Fit for Purpose (ICH Q2(R2)) Specificity Specificity FitForPurpose->Specificity Linearity Linearity & Range FitForPurpose->Linearity Accuracy Accuracy FitForPurpose->Accuracy Precision Precision (Repeatability & Intermediate) FitForPurpose->Precision LOD Detection Limit (LOD) FitForPurpose->LOD LOQ Quantitation Limit (LOQ) FitForPurpose->LOQ Robustness Robustness FitForPurpose->Robustness

Sources

Structure-Activity Relationship (SAR) comparison of N-aryl vs N-alkyl benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Imperative

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), the anthranilic acid scaffold (2-aminobenzoic acid) represents a critical case study in conformational restriction .[1][2]

This guide compares the Structure-Activity Relationship (SAR) of N-aryl derivatives (Fenamates) versus N-alkyl analogs . While N-alkyl substitution offers theoretical advantages in solubility and reduced basicity, experimental data conclusively favors the N-aryl pharmacophore for Cyclooxygenase (COX) inhibition.[1][2]

Key Finding: The N-aryl moiety is not merely a lipophilic anchor; it induces a specific non-coplanar "twist" conformation (dihedral angle


 45-60°) essential for fitting the hydrophobic channel of the COX active site.[1][2] N-alkyl analogs, lacking this steric lock, suffer from excessive conformational flexibility and reduced binding affinity.[1][2]

Structural & Electronic Logic

To understand the divergence in potency, we must analyze the physicochemical properties imposed by the nitrogen substituent.[2]

The N-Aryl "Twist" (Fenamates)

The defining feature of active fenamates (e.g., Mefenamic acid, Diclofenac—a phenylacetic analog) is the ortho-substitution on the N-aryl ring.[1][2]

  • Steric Effect: Substituents at the 2' and 3' positions (e.g., methyl groups in Mefenamic acid, chlorines in Meclofenamic acid) force the N-aryl ring out of plane relative to the anthranilic acid ring.[2]

  • Electronic Effect: The lone pair of the nitrogen participates in conjugation with the N-aryl ring, reducing the basicity of the amine (

    
    
    
    
    
    4.2), which is favorable for passive diffusion and reduces gastric irritation compared to more basic amines.[2]
The N-Alkyl Failure Mode

Replacing the N-aryl group with an alkyl chain (Methyl, Ethyl, Butyl) fundamentally alters the molecule:

  • Conformational Collapse: Without the steric bulk of an aromatic ring, the N-alkyl group allows free rotation.[1][2] The molecule loses the pre-organized "butterfly" shape required to bind to the COX enzyme.[2]

  • Entropic Penalty: Upon binding, the flexible N-alkyl chain must be immobilized, incurring a high entropic cost that drastically raises the

    
    .[1][2]
    
Diagram 1: Structural Logic Flow

SAR_Logic Scaffold Anthranilic Acid Scaffold Sub_Aryl Substitution: N-Aryl (Fenamates) Scaffold->Sub_Aryl Sub_Alkyl Substitution: N-Alkyl Scaffold->Sub_Alkyl Conf_Twist Conformation: Non-Coplanar 'Twist' (Steric Lock) Sub_Aryl->Conf_Twist Ortho-substituents Conf_Flex Conformation: High Flexibility (Free Rotation) Sub_Alkyl->Conf_Flex Lack of bulk Binding_Aryl Binding: Fits COX Hydrophobic Channel Forms H-bond with Tyr385 Conf_Twist->Binding_Aryl Binding_Alkyl Binding: High Entropic Penalty Poor Fit Conf_Flex->Binding_Alkyl Result_High Result: High Potency (nM - low µM) Binding_Aryl->Result_High Result_Low Result: Low/No Activity (>100 µM) Binding_Alkyl->Result_Low

Caption: Structural logic dictating the pharmacological divergence between N-aryl and N-alkyl derivatives.

Comparative Data Analysis

The following table synthesizes representative SAR data derived from classical medicinal chemistry profiling of anthranilic acid derivatives against COX isoforms.

FeatureN-Aryl (e.g., Mefenamic Acid) N-Alkyl (e.g., N-Methyl Anthranilic) Impact on Drug Design
COX-2

0.1 - 5.0

M
(Potent)
> 100

M
(Weak/Inactive)
N-Aryl is the minimal pharmacophore.[1][2]
Conformation Rigid, Twisted (Dihedral ~60°)Flexible, Planar capabilityTwist is required for active site fit.[1][2]
Lipophilicity (

)
3.0 - 5.01.5 - 2.5N-Aryl ensures membrane permeability.[1][2]
Interaction Mode

-

stacking + H-bond (Tyr385)
Weak H-bond onlyAlkyl lacks aromatic anchoring.[1][2]
Selectivity Non-selective (COX-1 = COX-2)N/A (Inactive)Aryl modifications tune selectivity.[1][2]

Critical Insight: The N-phenylanthranilic acid structure is considered the "minimal pharmacophore" for COX inhibition.[2][3] Removal of the N-aryl ring (reverting to N-alkyl) results in a complete loss of clinically relevant anti-inflammatory activity.[1][2]

Mechanistic Deep Dive: The Binding Mode

Understanding the atomic-level interaction is crucial for rational drug design.[1][2]

The Tyr385 Interaction

In the COX-2 active site, the catalytic tyrosine (Tyr385) is the gatekeeper.[2]

  • Mefenamic Acid: The carboxylate group binds to Arg120 and Tyr355 (gate region).[2] Crucially, the N-aryl ring projects into the hydrophobic pocket, engaging in van der Waals interactions with Phe518 and Trp387.[1][2] The amino group (-NH-) forms a hydrogen bond with the hydroxyl of Tyr385.[1][2]

  • N-Alkyl Analogs: The alkyl chain cannot reach the deep hydrophobic pocket residues (Phe518).[1][2] Furthermore, the increased basicity of the

    
     nitrogen alters the H-bond geometry, destabilizing the complex.[2]
    
Diagram 2: Molecular Interaction Map (COX Active Site)

Binding_Mode cluster_failure Why N-Alkyl Fails Ligand_Carboxyl Ligand: Carboxylate Rec_Arg120 COX-2: Arg120 / Tyr355 Ligand_Carboxyl->Rec_Arg120 Ionic/H-Bond Ligand_NH Ligand: Secondary Amine Rec_Tyr385 COX-2: Tyr385 Ligand_NH->Rec_Tyr385 H-Bond (Critical) Ligand_Ring Ligand: N-Aryl Ring Rec_Hydro COX-2: Hydrophobic Pocket (Phe518, Trp387) Ligand_Ring->Rec_Hydro Van der Waals / Pi-Stacking Reason Alkyl chain is too short/flexible to engage Phe518/Trp387

Caption: Interaction map highlighting the critical contacts made by the N-aryl moiety within the COX-2 active site.

Experimental Protocol: Validating the SAR

To verify these SAR claims in your own lab, use the following COX Inhibitor Screening Assay . This protocol uses a peroxidase component to measure the conversion of Arachidonic Acid (AA) to PGG2.[2][4]

Materials
  • Enzyme: Recombinant Human COX-2.[1][2]

  • Substrate: Arachidonic Acid (100

    
    M final).
    
  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1][2]

  • Controls:

    • Positive Control:[1][2] Indomethacin or Mefenamic Acid (

      
      M).[1][2]
      
    • Negative Control:[1][2] Solvent vehicle (DMSO).[1][2]

    • Test Compounds: N-Methyl anthranilic acid vs. N-Phenyl anthranilic acid.[1][2]

Workflow Diagram

Assay_Protocol Step1 1. Preparation Dilute compounds in DMSO (Final conc < 5%) Step2 2. Incubation Incubate COX-2 + Compound (10 mins @ 25°C) Step1->Step2 Step3 3. Initiation Add Arachidonic Acid + TMPD Step2->Step3 Step4 4. Reaction COX-2 converts AA -> PGG2 PGG2 reduces -> PGH2 TMPD oxidizes (Color Change) Step3->Step4 Step5 5. Measurement Read Absorbance @ 590nm Step4->Step5 Step6 6. Analysis Calculate % Inhibition Determine IC50 Step5->Step6 Control Self-Validation: Z-Factor must be > 0.5 Step6->Control

Caption: Step-by-step workflow for the Colorimetric COX Inhibition Assay.

Data Interpretation[1][2][5][6][7][8]
  • Validating the System: The Positive Control (Mefenamic Acid) must show >80% inhibition at 10

    
    M.[2]
    
  • Expected Result:

    • N-Aryl: Dose-dependent reduction in absorbance (High potency).[1][2]

    • N-Alkyl: Absorbance remains near control levels (Low/No potency).[1][2]

References

  • Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives.[1][2] Journal of Biological Chemistry, 291(29), 15069-15081.[1][2] Link

  • Winder, C. V., et al. (1962). Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid).[1][2] Journal of Pharmacology and Experimental Therapeutics, 138, 405-413.[1][2]

  • Kalgutkar, A. S., et al. (2005). A comprehensive analysis of the structure-activity relationships of nonsteroidal anti-inflammatory drugs.[1][2] Current Medicinal Chemistry, 12(9), 971-990.[1][2]

  • Flower, R. J. (1974). Drugs which inhibit prostaglandin biosynthesis.[1][2] Pharmacological Reviews, 26(1), 33-67.[1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-Methylphenyl)amino]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(4-Methylphenyl)amino]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.